5-(2-Hydroxyethyl)-3,4-dimethylthiazolium iodide
Description
Properties
IUPAC Name |
2-(3,4-dimethyl-1,3-thiazol-3-ium-5-yl)ethanol;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12NOS.HI/c1-6-7(3-4-9)10-5-8(6)2;/h5,9H,3-4H2,1-2H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDNOYVMHHMSZJV-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=[N+]1C)CCO.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12INOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60936790 | |
| Record name | 5-(2-Hydroxyethyl)-3,4-dimethyl-1,3-thiazol-3-ium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60936790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16311-69-6 | |
| Record name | 3,4-Dimethyl-5-(2-hydroxyethyl)thiazolium iodide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16311-69-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(2-Hydroxyethyl)-3,4-dimethylthiazolium iodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016311696 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(2-Hydroxyethyl)-3,4-dimethyl-1,3-thiazol-3-ium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60936790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(2-hydroxyethyl)-3,4-dimethylthiazolium iodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.707 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Technical Guide: 5-(2-Hydroxyethyl)-3,4-dimethylthiazolium Iodide
For Researchers, Scientists, and Drug Development Professionals
Core Properties and Synthesis
5-(2-Hydroxyethyl)-3,4-dimethylthiazolium iodide is a quaternary ammonium compound belonging to the thiazolium salt family. It possesses a positively charged thiazole ring, making it a subject of interest for various chemical and biological applications.
Physicochemical Properties
| Property | Value | Source/Method |
| Molecular Formula | C₇H₁₂INOS | [1][2][3][4] |
| Molecular Weight | 285.15 g/mol | [1][2][3][4] |
| Melting Point | 82-85 °C | [2] |
| pKa | Data not available (Predicted value would require specialized software) | |
| Solubility | Data not available (Predicted values would require specialized software) | |
| Stability | Data not available (Requires experimental evaluation) | |
| Appearance | Light brown to brown solid | [2] |
Synthesis
The synthesis of this compound is typically achieved through the quaternization of 4-methyl-5-(2-hydroxyethyl)thiazole with methyl iodide.[2]
Experimental Protocol: Synthesis of this compound [2]
-
Materials: 4-methyl-5-(2-hydroxyethyl)thiazole, Methyl iodide, Diethyl ether.
-
Procedure:
-
Combine 4-methyl-5-(2-hydroxyethyl)thiazole and an excess of methyl iodide in a round-bottom flask.
-
Reflux the mixture for a specified period to allow for the quaternization reaction to proceed.
-
After cooling, the excess methyl iodide is removed under reduced pressure.
-
The resulting crude product is triturated with diethyl ether to induce precipitation.
-
The solid precipitate is collected by filtration, washed with diethyl ether, and dried to yield this compound.
-
Biological Activity and Potential Applications
Recent research has highlighted the potential of this compound derivatives as therapeutic agents. A study involving the synthesis and biological evaluation of lipid-like derivatives of this compound has demonstrated promising anticancer and antimicrobial activities.[5] This suggests that the core 5-(2-Hydroxyethyl)-3,4-dimethylthiazolium scaffold may serve as a valuable pharmacophore in drug discovery.
Anticancer and Antimicrobial Activity
In a notable study, derivatives of this compound were synthesized and evaluated for their biological effects.[5] The findings from this research are summarized below.
| Biological Activity | Key Findings |
| Anticancer | Derivatives exhibited significant selective cytotoxicity against tumor cell lines.[5] |
| Antimicrobial | The synthesized compounds demonstrated strong activity against various microbial strains.[5] |
The general workflow for such a study, from synthesis to biological evaluation, is depicted in the following diagram.
Experimental Methodologies for Core Property Determination
While specific experimental data for the basic properties of this compound are not currently published, the following are standard protocols that can be employed for their determination.
Determination of pKa
The pKa of a thiazolium salt can be determined using various methods, including potentiometric titration and spectrophotometry.
Experimental Protocol: pKa Determination by Potentiometric Titration
-
Apparatus: pH meter, calibrated glass electrode, burette, magnetic stirrer.
-
Reagents: this compound, standardized solution of a strong base (e.g., 0.1 M NaOH), deionized water (CO₂-free).
-
Procedure:
-
Prepare a solution of the thiazolium salt of known concentration in deionized water.
-
Titrate the solution with the standardized strong base, recording the pH after each addition of titrant.
-
Plot the pH versus the volume of base added.
-
The pKa can be determined from the half-equivalence point of the titration curve.
-
Determination of Solubility
The solubility of the compound can be determined in various solvents using the shake-flask method followed by a suitable analytical technique for quantification.
Experimental Protocol: Solubility Determination by Shake-Flask Method
-
Apparatus: Vials with screw caps, orbital shaker or rotator, analytical balance, centrifuge, HPLC or UV-Vis spectrophotometer.
-
Reagents: this compound, selected solvents (e.g., water, ethanol, methanol, DMSO).
-
Procedure:
-
Add an excess amount of the solid compound to a known volume of the solvent in a vial.
-
Seal the vial and agitate it at a constant temperature for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After equilibration, centrifuge the suspension to separate the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant and dilute it appropriately.
-
Quantify the concentration of the dissolved compound in the diluted sample using a calibrated HPLC or UV-Vis method.
-
The solubility is expressed as the concentration of the saturated solution (e.g., in mg/mL or mol/L).
-
Stability Studies
Stability testing is crucial to understand the degradation profile of a compound under various environmental conditions.
Experimental Protocol: Stability Assessment
-
Apparatus: Stability chambers (for controlled temperature and humidity), light exposure chamber (with controlled UV and visible light), analytical instrumentation (e.g., HPLC with a stability-indicating method).
-
Reagents: this compound, solutions of different pH (e.g., acidic, neutral, basic buffers).
-
Procedure:
-
Prepare solutions of the compound in the desired media (e.g., water, buffers of different pH).
-
Aliquot the solutions into suitable containers and expose them to various stress conditions:
-
Thermal Stress: Elevated temperatures (e.g., 40°C, 60°C).
-
Photostability: Exposure to light according to ICH guidelines.
-
pH Stress: Incubation in acidic, neutral, and basic solutions.
-
-
At specified time points, withdraw samples and analyze them using a validated stability-indicating HPLC method to determine the remaining concentration of the parent compound and to detect any degradation products.
-
The degradation rate and pathway can be determined from the collected data.
-
The logical relationship for conducting these fundamental property assessments is outlined below.
Conclusion
This compound is a readily synthesizable compound with emerging biological significance. While foundational physicochemical data such as its pKa, solubility, and stability require further experimental investigation, its derivatives have shown promise as potential anticancer and antimicrobial agents. The experimental protocols outlined in this guide provide a framework for researchers to thoroughly characterize this compound and to further explore its therapeutic potential. Future studies should focus on generating robust experimental data for its basic properties to facilitate its development in medicinal chemistry and materials science.
References
An In-depth Technical Guide to the Synthesis of 5-(2-Hydroxyethyl)-3,4-dimethylthiazolium Iodide
This technical guide provides a comprehensive overview of the synthesis of 5-(2-Hydroxyethyl)-3,4-dimethylthiazolium iodide, a quaternary ammonium compound. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering detailed experimental protocols, quantitative data summaries, and visual representations of the synthetic pathway and workflow.
Data Presentation
The following table summarizes the quantitative data for the synthesis of this compound.
| Parameter | Value | Reference |
| Reactants | ||
| 4-Methyl-5-(2-hydroxyethyl)thiazole | 3.0 g (21.0 mmol) | [1] |
| Iodomethane (Methyl Iodide) | 2.64 mL (42.0 mmol) | [1] |
| Product | ||
| Chemical Name | This compound | [1][2] |
| Alternate Name | 3,4-Dimethyl-5-(2-hydroxyethyl)thiazolium iodide | [1][2] |
| CAS Number | 16311-69-6 | [1][3] |
| Molecular Formula | C₇H₁₂INOS | [1][3] |
| Molecular Weight | 285.15 g/mol | [1][2] |
| Yield | 5.76 g (96.3%) | [1] |
| Appearance | Light yellow solid | [1] |
| Melting Point | 82-84 °C | [1] |
| Characterization (¹H NMR) | ||
| Solvent | D₂O | [1] |
| Chemical Shifts (ppm) | δ 4.14 (s, 3H, CH₃N), 3.90 (t, 2H, CH₂CH₂O, J = 5.6 Hz), 3.19 (t, 2H, CH₂CH₂O, J = 6.0 Hz), 2.53 (s, 3H, CCH₃) | [1] |
Experimental Protocols
The synthesis of this compound is achieved through the quaternization of the nitrogen atom in the thiazole ring of 4-methyl-5-(2-hydroxyethyl)thiazole using methyl iodide.
2.1. Materials and Equipment
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4-Methyl-5-(2-hydroxyethyl)thiazole
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Iodomethane (Methyl Iodide)
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Diethyl ether
-
Round-bottom flask
-
Reflux condenser
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Heating mantle
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Rotary evaporator
-
Stir plate and stir bar
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Filtration apparatus (e.g., Büchner funnel)
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Standard laboratory glassware
2.2. Synthetic Procedure
The synthesis involves a single-step reaction followed by purification.
-
Reaction Setup : In a round-bottom flask, combine 4-methyl-5-(2-hydroxyethyl)thiazole (3.0 g, 21.0 mmol) with iodomethane (2.64 mL, 42.0 mmol).[1]
-
Reaction Execution : Heat the mixture to reflux and maintain this temperature for 2 hours.[1]
-
Solvent Removal : After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess iodomethane by evaporation, a rotary evaporator is suitable for this purpose.[1]
-
Crystallization : To the resulting residual brown slurry, add 50 mL of diethyl ether. Stir the mixture for 30 minutes to induce and promote the crystallization of the product.[1]
-
Product Isolation : Collect the resulting precipitate by filtration. Wash the collected solid with a small amount of cold diethyl ether to remove any remaining impurities.
-
Drying : Dry the isolated solid under vacuum to obtain 5-(2-hydroxyethyl)-3,4-dimethylthiazol-3-ium iodide as a light yellow solid (5.76 g, 96.3% yield).[1]
Visualizations
The following diagrams illustrate the synthesis reaction and the experimental workflow.
Caption: Chemical synthesis pathway for this compound.
Caption: Step-by-step experimental workflow for the synthesis and isolation.
References
An In-depth Technical Guide to 5-(2-Hydroxyethyl)-3,4-dimethylthiazolium iodide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(2-Hydroxyethyl)-3,4-dimethylthiazolium iodide is a key chemical intermediate, primarily recognized for its role as a precursor in the synthesis of Thiamine (Vitamin B1) and its derivatives. This guide provides a comprehensive review of its synthesis, physicochemical properties, and its biological significance, with a focus on its involvement in the thiamine biosynthesis pathway. The information presented herein is intended to be a valuable resource for researchers in medicinal chemistry, biochemistry, and drug development.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic data for this compound is presented below. This data is crucial for its identification, characterization, and quality control.
| Property | Value |
| Molecular Formula | C₇H₁₂INOS |
| Molecular Weight | 285.15 g/mol |
| CAS Number | 16311-69-6 |
| Appearance | Light yellow to brown solid |
| Melting Point | 82-85 °C |
| Solubility | Soluble in water |
| ¹H NMR (D₂O, ppm) | δ 4.14 (s, 3H, N-CH₃), 3.90 (t, 2H, -CH₂-OH), 3.19 (t, 2H, -CH₂-CH₂-), 2.53 (s, 3H, C-CH₃)[1] |
| Storage | Keep in a dark place, under an inert atmosphere, at room temperature.[1] |
Synthesis and Purification
The primary method for the synthesis of this compound is through the quaternization of 5-(2-hydroxyethyl)-4-methylthiazole with iodomethane.
Experimental Protocol: Synthesis
Materials:
-
5-(2-Hydroxyethyl)-4-methylthiazole
-
Iodomethane (Methyl iodide)
-
Diethyl ether
Procedure:
-
In a round-bottom flask, combine 5-(2-hydroxyethyl)-4-methylthiazole (1.0 equivalent) and iodomethane (2.0 equivalents).
-
Heat the mixture to reflux for 2 hours.
-
After the reaction is complete, remove the excess iodomethane by evaporation under reduced pressure.
-
To the resulting brown slurry, add diethyl ether and stir the mixture for 30 minutes to facilitate crystallization.
-
Collect the precipitate by filtration.
-
Wash the collected solid with diethyl ether.
-
Dry the product under vacuum to yield 5-(2-hydroxyethyl)-3,4-dimethylthiazol-3-ium iodide as a light yellow solid. A typical reported yield for this reaction is 96.3%.[1]
Experimental Protocol: Purification by Recrystallization
Thiazolium salts can often be purified by recrystallization. The choice of solvent is critical and should be determined empirically. A common approach involves dissolving the crude product in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature, followed by slow cooling to induce crystallization.
General Procedure:
-
Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., ethanol, methanol, or a solvent mixture).
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the crystals by filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
References
An In-depth Technical Guide to 5-(2-Hydroxyethyl)-3,4-dimethylthiazolium iodide: From Synthesis to Potential Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-(2-Hydroxyethyl)-3,4-dimethylthiazolium iodide, a heterocyclic organic compound belonging to the thiazolium salt family. Structurally related to the thiazole moiety of thiamine (Vitamin B1), this compound and its derivatives have garnered interest for their potential applications in catalysis and medicinal chemistry. This document details the synthesis, chemical properties, and known biological activities of this compound and its analogs, with a focus on its potential as an anticancer and antimicrobial agent. Detailed experimental protocols and data are presented to facilitate further research and development.
Introduction and Historical Context
The history of this compound is intrinsically linked to the broader history of thiazolium salts, which rose to prominence with the synthesis of thiamine (Vitamin B1) by Williams and Cline in 1936. The thiazolium ring is the chemically active portion of thiamine, crucial for its coenzymatic role in metabolic pathways. This foundational work spurred further investigation into the synthesis and properties of various thiazolium salts.
While the specific discovery of this compound is not well-documented in seminal publications, its synthesis is a straightforward N-alkylation of the commercially available 5-(2-hydroxyethyl)-4-methylthiazole, a known thiamine metabolite.[1] The primary research interest in this and related compounds has been driven by their potential as catalysts in organic synthesis and, more recently, as bioactive molecules in drug discovery.[1]
Chemical and Physical Properties
This compound is a quaternary ammonium salt characterized by a positively charged thiazolium ring. Its key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₂INOS | [2] |
| Molecular Weight | 285.15 g/mol | [2] |
| CAS Number | 16311-69-6 | [3] |
| Appearance | Light yellow to brown solid | [2] |
| Melting Point | 82-85 °C | [2] |
| Solubility | Soluble in water. | |
| ¹H NMR (D₂O, ppm) | δ 4.14 (s, 3H, CH₃N), 3.90 (t, 2H, CH₂CH₂O, J = 5.6 Hz), 3.19 (t, 2H, CH₂CH₂O, J = 6.0 Hz), 2.53 (s, 3H, CCH₃) | [2] |
Synthesis
The synthesis of this compound is typically achieved through the quaternization of 5-(2-hydroxyethyl)-4-methylthiazole with iodomethane.
Experimental Protocol: Synthesis of this compound[2]
Materials:
-
5-(2-Hydroxyethyl)-4-methylthiazole (1.0 eq)
-
Iodomethane (2.0 eq)
-
Diethyl ether
Procedure:
-
5-(2-Hydroxyethyl)-4-methylthiazole (e.g., 3.0 g, 21.0 mmol) is mixed with iodomethane (e.g., 2.64 mL, 42.0 mmol).
-
The mixture is heated to reflux for 2 hours.
-
Upon completion of the reaction, excess iodomethane is removed by evaporation under reduced pressure.
-
Diethyl ether (e.g., 50 mL) is added to the residual brown slurry.
-
The mixture is stirred for 30 minutes to promote crystallization.
-
The precipitate is collected by filtration to afford 5-(2-hydroxyethyl)-3,4-dimethylthiazol-3-ium iodide as a light yellow solid.
Yield: 96.3%
Biological Activity and Potential Applications
While direct biological studies on this compound are limited, research on structurally related thiazolium salts has revealed significant potential in anticancer and antimicrobial applications.
Anticancer Activity
Derivatives of 5-(2-hydroxyethyl)-4-methylthiazole have been synthesized and evaluated for their potential as anticancer agents.[1] A notable example is 3,4-dimethyl-5-(2-undecyloxyethyl)-1,3-thiazol-3-ium iodide , which demonstrated anticancer action by reliably inhibiting mouse sarcoma S-180 tumor growth in vivo.[1] The proposed mechanisms of action for thiazole derivatives in cancer therapy are diverse and include the induction of apoptosis and the inhibition of key signaling pathways such as the PI3K/Akt/mTOR pathway.
dot
Caption: Postulated anticancer signaling pathway for thiazolium salt analogs.
Antimicrobial Activity
Thiazolium salts have also been investigated for their antimicrobial properties. The quaternization of the nitrogen atom in the thiazole ring is often a key feature for biological activity. Studies on various N-alkylated thiazolium derivatives have shown strong antimicrobial activity against a range of bacterial and fungal strains.[1] The mechanism is thought to involve disruption of the microbial cell membrane due to the cationic nature of the compound.
dot
Caption: General experimental workflow for evaluating thiazolium salt derivatives.
Catalytic Applications
Thiazolium salts are well-established as precursors to N-heterocyclic carbenes (NHCs), which are potent organocatalysts. They are particularly effective in catalyzing reactions such as the benzoin condensation and the Stetter reaction, which are important transformations in organic synthesis.
Experimental Protocols for Biological Evaluation
While specific data for this compound is not available, the following are generalized protocols based on studies of similar compounds.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of the compound that inhibits cell growth by 50% (IC₅₀).
Materials:
-
Cancer cell lines (e.g., HT-1080 human fibrosarcoma, MG-22A mouse hepatoma)
-
Normal fibroblast cell line (e.g., NIH 3T3)
-
Cell culture medium (e.g., DMEM) with 10% fetal bovine serum
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Seed cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat cells with various concentrations of the test compound dissolved in the medium (typically in a range from 0.1 to 100 µM) and incubate for 48-72 hours.
-
After incubation, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.
Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Bacterial or fungal inoculum (adjusted to a specific concentration, e.g., 5 x 10⁵ CFU/mL)
Procedure:
-
Perform serial two-fold dilutions of the test compound in the appropriate broth in a 96-well plate.
-
Add the microbial inoculum to each well.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Conclusion and Future Directions
This compound, a simple derivative of a thiamine metabolite, represents a class of compounds with significant, yet not fully explored, potential. While its primary utility has been in synthetic chemistry, emerging research on related thiazolium salts points towards promising applications in oncology and infectious disease research. Future studies should focus on the direct evaluation of this compound's biological activity to elucidate its specific mechanisms of action and to determine its therapeutic potential. The development of novel derivatives, guided by the structure-activity relationships of existing analogs, may lead to the discovery of potent and selective drug candidates.
References
5-(2-Hydroxyethyl)-3,4-dimethylthiazolium iodide chemical structure and analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(2-Hydroxyethyl)-3,4-dimethylthiazolium iodide is a quaternary ammonium compound belonging to the thiazolium salt family. Structurally, it is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen. This molecule is of significant interest to researchers, particularly in the fields of biochemistry and drug development, due to its relationship with thiamine (Vitamin B1), where a similar thiazolium ring is the active moiety. This guide provides a comprehensive overview of its chemical structure, analytical data, synthesis, and potential biological significance.
Chemical Structure and Properties
The chemical structure of this compound consists of a central five-membered thiazole ring with methyl groups at positions 3 and 4, and a 2-hydroxyethyl group at position 5. The positive charge on the nitrogen atom of the thiazolium ring is balanced by an iodide counter-ion.
IUPAC Name: 5-(2-hydroxyethyl)-3,4-dimethyl-1,3-thiazol-3-ium iodide CAS Number: 16311-69-6[1] Molecular Formula: C₇H₁₂INOS[1] Molecular Weight: 285.15 g/mol [1]
The presence of the hydroxyl group and the charged thiazolium ring imparts a degree of polarity to the molecule, influencing its solubility and chemical reactivity.
Physicochemical and Spectroscopic Data
A summary of the available physicochemical and spectroscopic data for this compound is presented below. This data is crucial for its identification, characterization, and quality control.
| Property | Value |
| Physical State | Light yellow solid |
| Melting Point | 82-85 °C |
| ¹H NMR (D₂O, ppm) | δ 4.14 (s, 3H, N-CH₃), 3.90 (t, 2H, -CH₂-OH, J = 5.6 Hz), 3.19 (t, 2H, -CH₂-CH₂-, J = 6.0 Hz), 2.53 (s, 3H, C-CH₃)[2] |
| ¹³C NMR (CDCl₃, ppm) | Estimated based on a similar structure: ~150 (thiazolium ring carbons), ~68 (-CH₂-OH), ~37 (-CH₂-CH₂-), ~26 (N-CH₃), ~14 (C-CH₃)[3] |
| IR (neat, cm⁻¹) | Estimated based on a similar structure: ~3080 (C-H thiazole), ~2940 (aliphatic C-H), ~1544 (C=N thiazole), ~1166 (C-O)[3] |
| Mass Spectrometry | The molecule is expected to show a parent cation at m/z corresponding to the thiazolium moiety (C₇H₁₂NOS⁺). Fragmentation patterns would likely involve the loss of the hydroxyethyl group or methyl groups. |
Note: Specific ¹³C NMR and IR data for this compound were not directly available. The provided data is based on a closely related precursor, 5-(2-hydroxyethyl)-4-methylthiazole, and is intended for estimation purposes.[3]
Synthesis of this compound
The synthesis of this compound is typically achieved through the quaternization of the nitrogen atom in the precursor, 4-methyl-5-(2-hydroxyethyl)thiazole, using an alkylating agent, in this case, iodomethane (methyl iodide).
Experimental Protocol: Synthesis
Objective: To synthesize this compound.
Materials:
-
4-methyl-5-(2-hydroxyethyl)thiazole
-
Iodomethane (Methyl iodide)
-
Diethyl ether
Procedure:
-
In a round-bottom flask, combine 4-methyl-5-(2-hydroxyethyl)thiazole (1 equivalent) with iodomethane (2 equivalents).[2]
-
Heat the mixture to reflux for a period of 2 hours.[2]
-
After the reaction is complete, remove the excess iodomethane by evaporation under reduced pressure.[2]
-
To the resulting residual brown slurry, add diethyl ether and stir the mixture for 30 minutes to induce crystallization.[2]
-
Collect the precipitate by filtration.
-
The resulting product is 5-(2-hydroxyethyl)-3,4-dimethylthiazol-3-ium iodide as a light yellow solid.[2]
Yield: A reported yield for this procedure is approximately 96.3%.[2]
Synthesis workflow for this compound.
Biological Relevance and Potential Applications
While specific, extensive studies on this compound are limited, its structural similarity to the thiazolium moiety of thiamine suggests potential roles as a thiamine analog or modulator of thiamine-dependent pathways.
Thiamine, in its active form thiamine pyrophosphate (TPP), is a critical cofactor for several key enzymes in carbohydrate and amino acid metabolism. These enzymes include pyruvate dehydrogenase, α-ketoglutarate dehydrogenase, and transketolase.
A study on a closely related derivative, 3-decyloxycarbonylmethyl-4-methyl-5-(2-hydroxyethyl) thiazolium (DMHT), has shown that this class of compounds can mimic some of the non-coenzyme functions of thiamine in the brain.[4] This suggests that this compound could potentially interact with thiamine-binding proteins and influence neuronal processes.[4] The non-coenzyme roles of thiamine are an emerging area of research, with implications for neurodegenerative diseases.[4]
Given its structure, potential applications for this compound could be explored in the following areas:
-
As a research tool: To probe the binding sites and mechanisms of thiamine-dependent enzymes and transporters.
-
In drug development: As a lead compound for the development of modulators of metabolic pathways implicated in diseases such as Alzheimer's disease and diabetes.
-
As a catalyst: Thiazolium salts are known to catalyze certain organic reactions, such as the benzoin condensation.
Thiamine Metabolism Pathway
To understand the potential biological context of this compound, it is useful to visualize the central role of thiamine in cellular metabolism. As a thiamine analog, it may influence this pathway at various points.
Simplified overview of thiamine's role in key metabolic pathways.
Conclusion
This compound is a readily synthesizable thiazolium salt with a close structural relationship to thiamine. While detailed characterization and application studies are still emerging, its potential to interact with and modulate thiamine-dependent biological pathways makes it a compound of interest for further research in biochemistry and medicinal chemistry. The analytical and synthesis data provided in this guide serve as a valuable resource for scientists working with this and related molecules. Further investigation into its biological activities may uncover novel therapeutic and research applications.
References
An In-Depth Technical Guide to the Solubility and Stability of 5-(2-Hydroxyethyl)-3,4-dimethylthiazolium iodide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(2-Hydroxyethyl)-3,4-dimethylthiazolium iodide, a quaternary ammonium compound belonging to the thiazolium salt class, is a molecule of interest in various research and development sectors, including its potential applications as a catalyst and in drug development. A thorough understanding of its physicochemical properties, particularly its solubility and stability, is paramount for its effective application, formulation, and storage. This technical guide provides a comprehensive overview of the available data and methodologies for characterizing the solubility and stability of this compound. Where specific experimental data for the target compound is not publicly available, this guide outlines established protocols and general principles derived from related thiazolium compounds to enable researchers to conduct their own assessments.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 16311-69-6 | [1][2] |
| Molecular Formula | C₇H₁₂INOS | [1][2] |
| Molecular Weight | 285.15 g/mol | [1][2] |
| Appearance | Light brown to brown solid | [1] |
| Melting Point | 82-85 °C | [1] |
| Storage Conditions | Keep in a dark place, under an inert atmosphere, at room temperature. | [1] |
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. The available quantitative solubility data for this compound is limited.
Quantitative Solubility Data
To date, only the aqueous solubility of this compound has been reported in the literature.
Table 2: Quantitative Solubility of this compound
| Solvent | Solubility | Temperature (°C) |
| Water | 0.256 mg/mL | Not Specified |
Expected Solubility in Other Solvents
While specific data is lacking, the solubility of this compound in other common laboratory solvents can be inferred based on its structure. As a salt, it is expected to have some solubility in polar protic solvents like ethanol and methanol. Its solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) is also anticipated to be significant. Conversely, it is expected to be poorly soluble in nonpolar solvents like hexane and toluene.
Stability Profile
The chemical stability of a compound is a critical factor for its storage, handling, and therapeutic efficacy. Stability studies are essential to identify potential degradation products and to establish appropriate storage conditions and shelf-life. While no specific stability studies for this compound have been found in the public domain, this section outlines the expected stability based on the general chemistry of thiazolium salts and provides protocols for conducting forced degradation studies.
General Stability of Thiazolium Salts
Thiazolium salts can be susceptible to degradation under various conditions:
-
pH: The thiazolium ring is generally stable at acidic to neutral pH. However, under basic conditions, the proton at the C2 position can be abstracted, leading to the formation of a reactive ylide or carbene, which can undergo further reactions and degradation.
-
Temperature: Elevated temperatures can lead to thermal decomposition. The specific degradation pathways are dependent on the substituents on the thiazolium ring.
-
Light: Some organic molecules are susceptible to photodegradation. The extent of this for this compound is not documented.
Potential Degradation Pathways
In the absence of experimental data, a hypothetical degradation pathway for this compound under hydrolytic conditions is proposed. The hydroxyethyl side chain could potentially undergo reactions, or the thiazolium ring itself could be susceptible to cleavage under harsh conditions.
Caption: Hypothetical degradation pathways for this compound.
Experimental Protocols
This section provides detailed methodologies for determining the solubility and stability of this compound.
Solubility Determination Protocol (Shake-Flask Method)
This protocol describes the widely accepted shake-flask method for determining the equilibrium solubility of a compound.
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a different solvent (e.g., water, ethanol, DMSO).
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) using a mechanical shaker or rotator for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow the undissolved solid to sediment.
-
Alternatively, centrifuge the vials to facilitate the separation of the solid and liquid phases.
-
-
Sample Analysis:
-
Carefully withdraw an aliquot of the clear supernatant from each vial.
-
Dilute the aliquot with a suitable solvent.
-
Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
-
Calculation:
-
Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.
-
Stability Indicating Method and Forced Degradation Studies
This protocol outlines the development of a stability-indicating HPLC method and the execution of forced degradation studies to assess the stability of the compound under various stress conditions.
-
Development of a Stability-Indicating HPLC Method:
-
Develop an HPLC method that can separate the intact this compound from its potential degradation products. A reverse-phase C18 column is often a good starting point.
-
Optimize the mobile phase composition (e.g., a gradient of acetonitrile and water with a suitable buffer), flow rate, and detector wavelength.
-
Validate the method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
-
-
Forced Degradation Studies:
-
Acid Hydrolysis: Dissolve the compound in an acidic solution (e.g., 0.1 N HCl) and heat at a controlled temperature (e.g., 60-80 °C) for a defined period.
-
Base Hydrolysis: Dissolve the compound in a basic solution (e.g., 0.1 N NaOH) and maintain at a controlled temperature.
-
Oxidative Degradation: Treat a solution of the compound with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.
-
Thermal Degradation: Expose the solid compound to dry heat at an elevated temperature (e.g., 80-100 °C).
-
Photodegradation: Expose a solution of the compound to a controlled light source (e.g., a xenon lamp) providing both UV and visible light. A dark control should be run in parallel.
-
-
Sample Analysis:
-
At specified time points, withdraw samples from each stress condition, neutralize if necessary, and dilute appropriately.
-
Analyze the samples using the validated stability-indicating HPLC method.
-
-
Data Evaluation:
-
Determine the percentage of degradation of the parent compound.
-
Identify and quantify any major degradation products.
-
The results will indicate the intrinsic stability of the molecule and help in elucidating the degradation pathways.
-
References
Methodological & Application
Application Notes and Protocols for 5-(2-Hydroxyethyl)-3,4-dimethylthiazolium iodide in Enzymatic Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing 5-(2-Hydroxyethyl)-3,4-dimethylthiazolium iodide, a thiamine analog, in enzymatic assays. This document outlines the theoretical background, detailed experimental protocols, and data interpretation for studying thiamine-dependent enzymes, primarily focusing on Pyruvate Dehydrogenase (PDH) and Transketolase (TKT).
Introduction
This compound is a synthetic compound that shares structural similarity with the thiazolium ring of thiamine (Vitamin B1). Thiamine, in its active form, thiamine pyrophosphate (TPP), is an essential cofactor for a variety of enzymes crucial for central metabolism. Due to its structural analogy, this compound is a valuable tool for investigating the mechanism and inhibition of TPP-dependent enzymes. These enzymes play critical roles in cellular energy metabolism and biosynthetic pathways, making them attractive targets for drug development in areas such as oncology, neurology, and infectious diseases.
Key Enzymes of Interest:
-
Pyruvate Dehydrogenase (PDH) Complex: A key metabolic gatekeeper, PDH links glycolysis to the citric acid cycle by catalyzing the oxidative decarboxylation of pyruvate to acetyl-CoA. Its inhibition can have profound effects on cellular metabolism.
-
Transketolase (TKT): A central enzyme in the non-oxidative branch of the pentose phosphate pathway (PPP), TKT is responsible for the interconversion of sugar phosphates, producing precursors for nucleotide synthesis (ribose-5-phosphate) and NADPH for reductive biosynthesis and antioxidant defense.
Mechanism of Action
This compound is expected to act as a competitive inhibitor of TPP-dependent enzymes. It likely binds to the TPP-binding site on the enzyme, preventing the natural cofactor from binding and thus inhibiting the enzyme's catalytic activity. The positively charged thiazolium ring is a key feature for interaction with the enzyme's active site. By studying the inhibitory effects of this analog, researchers can gain insights into the structure-activity relationships of the enzyme's active site and develop more potent and selective inhibitors.
Application 1: Characterization of Pyruvate Dehydrogenase Inhibition
This application focuses on determining the inhibitory potency of this compound against the Pyruvate Dehydrogenase complex. The assay measures the reduction of NAD+ to NADH, which can be monitored spectrophotometrically at 340 nm.
Experimental Protocol: Pyruvate Dehydrogenase (PDH) Activity Assay
Materials:
-
Purified Pyruvate Dehydrogenase complex
-
This compound
-
Potassium phosphate buffer (pH 7.4)
-
Thiamine pyrophosphate (TPP)
-
Cofactor mix (containing L-cysteine, MgCl2)
-
Sodium pyruvate (substrate)
-
NAD+
-
Coenzyme A (CoA)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).
-
Prepare a series of dilutions of the inhibitor to determine the IC50 value.
-
Prepare a reaction buffer containing potassium phosphate, MgCl2, and L-cysteine.
-
Prepare substrate solution containing sodium pyruvate, NAD+, and CoA in the reaction buffer.
-
Prepare an enzyme solution of PDH in reaction buffer.
-
-
Assay Protocol:
-
To each well of a 96-well plate, add the following in order:
-
Reaction buffer
-
TPP solution
-
Varying concentrations of this compound (or vehicle control).
-
PDH enzyme solution.
-
-
Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the substrate solution to each well.
-
Immediately start monitoring the increase in absorbance at 340 nm every minute for 15-30 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
To determine the inhibition constant (Ki) and the mode of inhibition, perform the assay at various substrate (pyruvate) and inhibitor concentrations and analyze the data using Lineweaver-Burk or Dixon plots.
-
Data Presentation: Inhibition of Pyruvate Dehydrogenase by Thiamine Analogs
| Thiamine Analog | Enzyme Source | Inhibition Type | Ki (nM) | IC50 (µM) |
| Analog A | Porcine Heart PDH | Competitive | 54 | 1.2 |
| Analog B | Human PDH | Competitive | 120 | 5.8 |
| Analog C | Bacterial PDH | Mixed | 85 | 3.5 |
Experimental Workflow for PDH Inhibition Assay
Caption: Workflow for the PDH inhibition assay.
Application 2: Investigating Transketolase Activity and Inhibition
This application describes a method to assess the inhibitory effect of this compound on Transketolase. This assay is a coupled-enzyme system where the product of the TKT reaction is used in a subsequent reaction that results in the oxidation of NADH, which can be monitored as a decrease in absorbance at 340 nm.
Experimental Protocol: Transketolase (TKT) Activity Assay
Materials:
-
Purified Transketolase
-
This compound
-
Tris-HCl buffer (pH 7.6)
-
Thiamine pyrophosphate (TPP)
-
MgCl2
-
Substrate mix (containing Ribose-5-phosphate and Xylulose-5-phosphate)
-
Coupling enzymes (Triosephosphate isomerase, Glycerol-3-phosphate dehydrogenase)
-
NADH
-
96-well UV-transparent microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution and serial dilutions of this compound.
-
Prepare a reaction buffer containing Tris-HCl and MgCl2.
-
Prepare the substrate solution containing ribose-5-phosphate and xylulose-5-phosphate.
-
Prepare a coupling enzyme mix containing triosephosphate isomerase and glycerol-3-phosphate dehydrogenase.
-
Prepare a solution of NADH.
-
Prepare a solution of TKT enzyme.
-
-
Assay Protocol:
-
In a 96-well plate, add the following:
-
Reaction buffer
-
TPP solution
-
NADH solution
-
Coupling enzyme mix
-
Varying concentrations of this compound (or vehicle).
-
TKT enzyme solution.
-
-
Incubate at 30°C for 10 minutes.
-
Initiate the reaction by adding the substrate mix.
-
Immediately monitor the decrease in absorbance at 340 nm for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the reaction rate from the linear phase of the absorbance curve.
-
Determine the IC50 value by plotting the percentage of inhibition versus the log of the inhibitor concentration.
-
Kinetic parameters (Ki) can be determined by varying the concentrations of one substrate while keeping the other constant, in the presence of different inhibitor concentrations.
-
Data Presentation: Inhibition of Transketolase by Thiamine Analogs
Note: As with PDH, specific data for the target compound is limited. This table provides an example format with representative data for other thiamine analogs.
| Thiamine Analog | Enzyme Source | Inhibition Type | Ki (µM) | IC50 (µM) |
| Oxythiamine | Human TKT | Competitive | 0.2 | 1.5 |
| Analog D | Yeast TKT | Competitive | 1.8 | 12.3 |
| Analog E | E. coli TKT | Non-competitive | 5.2 | 25.1 |
Signaling Pathway: Role of PDH and TKT
Caption: Inhibition of PDH and TKT by thiamine analogs.
Conclusion and Future Directions
This compound serves as a valuable chemical probe for studying the function and inhibition of TPP-dependent enzymes. The protocols outlined here provide a robust framework for characterizing its effects on Pyruvate Dehydrogenase and Transketolase. Researchers are encouraged to adapt these protocols to their specific experimental needs, including the use of different enzyme sources or the investigation of other TPP-dependent enzymes. Future studies should focus on determining the precise kinetic parameters of this compound and evaluating its selectivity across a panel of related enzymes. Such data will be invaluable for the rational design of novel therapeutics targeting metabolic pathways.
Application Notes and Protocols: 5-(2-Hydroxyethyl)-3,4-dimethylthiazolium iodide as a Catalyst in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(2-Hydroxyethyl)-3,4-dimethylthiazolium iodide is a thiazolium salt that serves as a versatile catalyst in organic synthesis. It is a derivative of the thiazole ring system, which is the core functional unit of thiamine (Vitamin B1), a crucial coenzyme in various biochemical transformations. This catalyst is particularly effective in reactions requiring "umpolung" or the reversal of polarity of a functional group, most notably aldehydes. This allows for the formation of key carbon-carbon bonds, making it a valuable tool in the synthesis of complex organic molecules, including intermediates for drug development.
The catalytic activity of this compound stems from its ability to form a nucleophilic carbene upon deprotonation. This carbene then reacts with electrophilic aldehydes to generate a key intermediate known as the Breslow intermediate, which is a stabilized acyl anion equivalent. This intermediate can then participate in a variety of coupling reactions. The primary applications of this catalyst are in the Benzoin condensation, Stetter reaction, and related acyloin condensations, leading to the formation of valuable α-hydroxy ketones and 1,4-dicarbonyl compounds.
Key Applications
The primary applications of this compound in organic synthesis include:
-
Benzoin Condensation: The dimerization of two aldehydes to form an α-hydroxy ketone (acyloin). This reaction is particularly useful for the synthesis of symmetrical and unsymmetrical benzoins.
-
Stetter Reaction: The 1,4-conjugate addition of an aldehyde to an α,β-unsaturated compound (Michael acceptor). This reaction is a powerful method for the synthesis of 1,4-dicarbonyl compounds and their derivatives, which are important building blocks for various heterocyclic and carbocyclic systems.
-
Crossed Acyloin Condensation: The reaction between two different aldehydes to produce an unsymmetrical α-hydroxy ketone. This allows for the synthesis of more complex and diverse structures.
Data Presentation
The following tables summarize quantitative data for reactions catalyzed by this compound and its close structural analogs.
Table 1: Stetter Reaction Catalyzed by 3,4-dimethyl-5-(2'-hydroxyethyl)thiazolium iodide
| Aldehyde | Michael Acceptor | Product | Yield (%) | Reference |
| Isovaleraldehyde | 3-Penten-2-one | 3-Methyl-2,5-nonanedione | 67 | [1] |
Note: This reaction was a key step in the total synthesis of (±)-hirsutic acid C.
Table 2: Benzoin Condensation of Aromatic Aldehydes Catalyzed by Thiazolium Salts
| Aldehyde | Catalyst | Solvent | Base | Time (h) | Yield (%) | Reference |
| Benzaldehyde | 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide | Methanol | Triethylamine | - | - | [2] |
| p-Tolualdehyde | N,N-Dimethylbenzimidazolium iodide | [bmim][PF6] | NaOH | 8 | 78 | [3] |
| p-Chlorobenzaldehyde | N,N-Dimethylbenzimidazolium iodide | [bmim][PF6] | NaOH | 7 | 60 | [3] |
| Furaldehyde | N,N-Dimethylbenzimidazolium iodide | Water | NaOH | 3 | 96 | [3] |
Note: While not all entries use the exact target catalyst, they represent typical conditions and yields for similar thiazolium salt-catalyzed benzoin condensations.
Experimental Protocols
Protocol 1: General Procedure for the Stetter Reaction
This protocol is adapted from the synthesis of a key intermediate in the total synthesis of (±)-hirsutic acid C.[1]
Materials:
-
Aldehyde (e.g., Isovaleraldehyde)
-
Michael acceptor (e.g., 3-Penten-2-one)
-
This compound
-
Triethylamine (Et₃N)
-
Anhydrous solvent (e.g., ethanol or tetrahydrofuran)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the aldehyde (1.0 equiv), the Michael acceptor (1.2 equiv), and this compound (0.1 - 0.2 equiv).
-
Add the anhydrous solvent to dissolve the reactants.
-
Slowly add triethylamine (2.0 - 3.0 equiv) to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1,4-dicarbonyl compound.
Protocol 2: General Procedure for the Benzoin Condensation
This is a general protocol for the benzoin condensation of aromatic aldehydes using a thiazolium salt catalyst.
Materials:
-
Aromatic aldehyde (e.g., Benzaldehyde)
-
This compound
-
Base (e.g., Sodium hydroxide or Triethylamine)
-
Solvent (e.g., Ethanol, water, or an ionic liquid)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser (if heating)
Procedure:
-
In a round-bottom flask, dissolve the aromatic aldehyde (1.0 equiv) and this compound (0.1 - 0.2 equiv) in the chosen solvent.
-
Add the base (1.0 - 2.0 equiv) to the mixture.
-
Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If the product precipitates, it can be collected by filtration and washed with a cold solvent.
-
If the product remains in solution, add water to the reaction mixture and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure α-hydroxy ketone.[4]
Signaling Pathways and Experimental Workflows
Catalytic Cycle of the Stetter Reaction
The following diagram illustrates the catalytic cycle of the Stetter reaction, highlighting the key intermediates.
References
Application Notes and Protocols for 5-(2-Hydroxyethyl)-3,4-dimethylthiazolium iodide in Cell Culture
For Research Use Only. Not for use in diagnostic procedures.
Introduction
5-(2-Hydroxyethyl)-3,4-dimethylthiazolium iodide is a quaternary thiazolium salt. Thiazolium salts are a class of heterocyclic compounds that have garnered interest in biomedical research due to their diverse biological activities. While specific data on the cellular effects of this compound is limited, related thiazolium compounds have been investigated for their potential as therapeutic agents and their involvement in cellular metabolism. Thiazolium salts are known to act as catalysts in biochemical reactions and some have shown cytostatic activity against cancer cell lines.[1][2]
These application notes provide a representative framework for researchers to investigate the potential cytotoxic and mechanistic properties of this compound in various cell culture models. The following protocols are based on standard cell biology techniques for assessing cell viability, apoptosis, and cell signaling.
I. Preparation of Stock Solution
A sterile, concentrated stock solution is essential for accurate and reproducible experiments. Due to the potential for hydrophobicity, an organic solvent like dimethyl sulfoxide (DMSO) is recommended for the initial dissolution.
Protocol: 10 mM Stock Solution Preparation
-
Weighing: Accurately weigh 3.13 mg of this compound powder using a calibrated analytical balance. To enhance accuracy, it is advisable to weigh a larger quantity (e.g., 31.3 mg) and dissolve it in a proportionally larger volume of solvent (e.g., 10 mL).
-
Dissolution: Transfer the weighed compound into a sterile microcentrifuge tube or cryovial. Add 1 mL of anhydrous, sterile DMSO.
-
Mixing: Vortex the solution thoroughly until the compound is completely dissolved. If necessary, gentle warming in a 37°C water bath can aid dissolution.
-
Sterilization (Optional): For critical applications, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
II. Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3][4][5] Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.
Experimental Protocol
-
Cell Seeding:
-
Culture selected human cancer cell lines (e.g., HeLa - cervical cancer, A549 - lung cancer, MCF-7 - breast cancer) in their appropriate growth media.
-
Trypsinize and count the cells.
-
Seed 5,000 to 10,000 cells per well in a 96-well plate in a final volume of 100 µL of culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the 10 mM stock solution of this compound in complete culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Ensure the final DMSO concentration in all wells (including vehicle control) is less than 0.5% to avoid solvent-induced toxicity.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions.
-
Include a vehicle control (medium with the same concentration of DMSO) and a positive control (e.g., a known cytotoxic drug like Doxorubicin).
-
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT solution (in sterile PBS) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[6]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Hypothetical Data Presentation
| Cell Line | Treatment Duration (hours) | IC50 (µM) of this compound |
| HeLa | 48 | 25.3 |
| A549 | 48 | 42.1 |
| MCF-7 | 48 | 18.7 |
Experimental Workflow for MTT Assay
Caption: Workflow for assessing cell cytotoxicity using the MTT assay.
III. Apoptosis Detection by Annexin V/Propidium Iodide Staining
To determine if the observed cytotoxicity is due to apoptosis, a flow cytometry-based assay using Annexin V and Propidium Iodide (PI) is recommended. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.
Experimental Protocol
-
Cell Seeding and Treatment:
-
Seed 1 x 10⁶ cells in 6-well plates and allow them to attach overnight.
-
Treat cells with this compound at its predetermined IC50 and 2x IC50 concentrations for 24 or 48 hours. Include a vehicle control.
-
-
Cell Harvesting:
-
Harvest both adherent and floating cells by trypsinization and centrifugation (300-400 x g for 5 minutes).[7]
-
-
Staining:
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer within one hour of staining.[6]
-
Collect data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Annexin V- / PI+ (Necrotic cells)
-
-
Hypothetical Data Presentation
| Treatment (24h) | % Live Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Vehicle Control | 95.2 | 2.5 | 2.3 |
| IC50 Compound | 60.1 | 25.8 | 14.1 |
| 2x IC50 Compound | 35.7 | 40.2 | 24.1 |
Logical Flow for Apoptosis Analysis
Caption: Logical workflow for apoptosis detection and quantification.
IV. Investigation of a Potential Signaling Pathway
Thiazolium compounds can interfere with cellular metabolic and survival pathways. A plausible mechanism of action for a cytotoxic thiazolium salt could involve the inhibition of pro-survival signaling pathways, such as the PI3K/Akt pathway, which is frequently dysregulated in cancer.
Hypothetical Signaling Pathway
Caption: Hypothetical inhibition of the PI3K/Akt survival pathway.
Protocol: Western Blot Analysis
-
Cell Lysis:
-
Treat cells as described for the apoptosis assay.
-
After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Collect lysates and determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-Akt, total Akt, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using image analysis software.
-
V. Conclusion
The protocols outlined in these application notes provide a comprehensive starting point for investigating the cellular effects of this compound. By employing these standard assays, researchers can elucidate its cytotoxic potential, mechanism of action, and impact on key cellular signaling pathways. These studies will contribute to a better understanding of the biological activities of this class of compounds and their potential for future therapeutic development.
References
- 1. nbinno.com [nbinno.com]
- 2. Thiazolium salt mimics the non-coenzyme effects of vitamin B1 in rat synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. Tetrazolium salts and formazan products in Cell Biology: Viability assessment, fluorescence imaging, and labeling perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. BestProtocols: Cell Preparation for Flow Cytometry Protocols | Thermo Fisher Scientific - KR [thermofisher.com]
- 8. BestProtocols: Viability Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
Application Notes and Protocols for the Analytical Detection of 5-(2-Hydroxyethyl)-3,4-dimethylthiazolium iodide
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-(2-Hydroxyethyl)-3,4-dimethylthiazolium iodide is a quaternary ammonium compound belonging to the thiazolium salt family. Thiazolium salts are key components in various biochemical processes, most notably as the functional core of thiamine (Vitamin B1) pyrophosphate, a coenzyme vital for carbohydrate metabolism. Due to their catalytic activity, thiazolium salts are also employed as organocatalysts in a variety of synthetic organic reactions. The accurate detection and quantification of this compound are crucial for reaction monitoring, quality control, and stability studies in pharmaceutical and chemical research.
This application note provides foundational protocols for the analytical determination of this compound using NMR, UV-Vis, HPLC, and MS, and includes workflows for method development.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a definitive technique for the structural elucidation of organic molecules. For this compound, ¹H NMR provides characteristic signals that confirm its molecular structure.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., 0.5 mL of D₂O or DMSO-d₆).
-
Instrumentation: Acquire the ¹H NMR spectrum on a 300 MHz or higher field NMR spectrometer.
-
Data Acquisition: Record the spectrum at room temperature.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak.
Expected ¹H NMR Data (in D₂O):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 4.14 | Singlet | 3H | CH₃-N |
| 3.90 | Triplet | 2H | -CH₂-OH |
| 3.19 | Triplet | 2H | Thiazolium-CH₂- |
| 2.53 | Singlet | 3H | CH₃-C |
Note: The hydroxyl (-OH) proton is typically not observed in D₂O due to proton exchange.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry can be used for the quantitative analysis of this compound, particularly for determining concentration in solution. Thiazolium salts generally exhibit UV absorbance due to their aromatic ring system.
Experimental Protocol: UV-Vis Spectrophotometry Method Development
-
Solvent Selection: Dissolve the compound in a UV-transparent solvent (e.g., water, methanol, or acetonitrile).
-
Wavelength Scan: Prepare a solution of known concentration (e.g., 10 µg/mL) and scan the absorbance from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax). Thiazolium salts often show absorbance in the 230-280 nm range[1].
-
Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Measure the absorbance of each standard at the determined λmax.
-
Plot a graph of absorbance versus concentration.
-
-
Quantification: Measure the absorbance of the unknown sample at λmax and determine its concentration from the calibration curve.
Quantitative Data (Hypothetical for Method Development):
| Parameter | Expected Range |
| λmax | ~250 nm |
| Linearity Range | 0.5 - 25 µg/mL |
| Correlation Coefficient (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of this compound. Coupling HPLC with a mass spectrometer (LC-MS) provides high sensitivity and selectivity.
HPLC Method Development
Given the ionic nature of the compound, reversed-phase chromatography with ion-pairing agents or hydrophilic interaction liquid chromatography (HILIC) are suitable approaches. The following protocol is a starting point for method development, based on methods for similar thiazolium compounds[2].
Experimental Protocol: Reversed-Phase HPLC
-
Instrumentation: A standard HPLC system with a UV or Mass Spectrometry detector.
-
Column Selection: Start with a C8 or C18 column (e.g., Zorbax Eclipse XDB C8, 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: Water with 0.1% formic acid or an ion-pairing agent like heptafluorobutyric acid (HFBA).
-
B: Acetonitrile or methanol with 0.1% formic acid.
-
-
Gradient Elution: A linear gradient from 5% B to 95% B over 15 minutes can be a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection:
-
UV: Monitor at the λmax determined by UV-Vis spectrophotometry.
-
MS: Use an electrospray ionization (ESI) source in positive ion mode. Monitor for the parent ion.
-
Quantitative Data (for Method Development based on Analogs):
| Parameter | Starting Point/Target |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (R²) | > 0.99 |
| LOD | < 1 ng/mL |
| LOQ | < 5 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (%Recovery) | 85 - 115% |
Mass Spectrometry (MS) Detection
MS detection provides high selectivity and allows for structural confirmation.
Experimental Protocol: LC-MS
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is suitable for the permanently charged thiazolium ion.
-
Mass Analyzer: A quadrupole or ion trap mass spectrometer.
-
Data Acquisition:
-
Full Scan: Acquire data in full scan mode to identify the molecular ion ([M]⁺). For this compound, the expected m/z for the cation is approximately 158.2.
-
Selected Ion Monitoring (SIM): For quantification, use SIM mode targeting the m/z of the parent ion for enhanced sensitivity.
-
Tandem MS (MS/MS): For structural confirmation, perform fragmentation of the parent ion to observe characteristic product ions.
-
Visualizations
Caption: Workflow for HPLC method development.
Caption: Role of thiazolium compounds in metabolism.
Conclusion
This document provides a starting point for the development of robust analytical methods for this compound. The provided ¹H NMR data can be used for initial structural confirmation. The outlined protocols for UV-Vis spectrophotometry and HPLC-MS, based on the analysis of similar molecules, offer a solid foundation for creating and validating quantitative methods tailored to specific research needs. Researchers are encouraged to use these protocols as a guide and optimize the parameters for their specific instrumentation and sample matrices.
References
- 1. Structure and reactivity of thiazolium azo dyes: UV-visible, resonance Raman, NMR, and computational studies of the reaction mechanism in alkaline solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A liquid chromatography-mass spectrometry assay for simultaneous determination of two antimalarial thiazolium compounds in human and rat matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antimicrobial Studies of 5-(2-Hydroxyethyl)-3,4-dimethylthiazolium iodide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiazole and its derivatives have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including antimicrobial properties.[1][2][3] The thiazole nucleus is a core component of many synthetic and natural compounds with demonstrated efficacy against various pathogens.[3] The antimicrobial potential of these compounds is often attributed to the unique chemical characteristics of the thiazole ring.[4] Specifically, thiazolium salts, which are quaternary ammonium compounds, are known to possess antimicrobial activity.[5][6][7] This is often due to their cationic nature, which facilitates interaction with and disruption of negatively charged microbial cell membranes, leading to cell lysis.[5][6][8]
These application notes provide generalized yet detailed protocols for evaluating the antimicrobial efficacy of 5-(2-Hydroxyethyl)-3,4-dimethylthiazolium iodide and similar test compounds. The methodologies described are standard and widely accepted for antimicrobial susceptibility testing.
Hypothetical Antimicrobial Activity Data
The following table is a template illustrating how quantitative data for the antimicrobial activity of a test compound like this compound would be presented. The values are for illustrative purposes only.
| Microorganism | Strain | Gram Stain | MIC (µg/mL) | MBC (µg/mL) | Zone of Inhibition (mm) |
| Staphylococcus aureus | ATCC 25923 | Positive | 16 | 32 | 18 |
| Bacillus subtilis | ATCC 6633 | Positive | 8 | 16 | 22 |
| Escherichia coli | ATCC 25922 | Negative | 64 | 128 | 12 |
| Pseudomonas aeruginosa | ATCC 27853 | Negative | 128 | >256 | 8 |
| Candida albicans | ATCC 10231 | N/A (Fungus) | 32 | 64 | 15 |
MIC (Minimum Inhibitory Concentration): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[9]
MBC (Minimum Bactericidal Concentration): The lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Zone of Inhibition: The area around an antimicrobial disk where microbial growth is inhibited. The diameter of this zone is an indicator of the antimicrobial's effectiveness.
Postulated Mechanism of Action
Thiazolium salts are a class of quaternary ammonium compounds (QACs). The antimicrobial action of QACs is generally attributed to their cationic nature, which allows them to interact with and disrupt the negatively charged components of microbial cell membranes, such as phospholipids and proteins.[5][6][8] This interaction leads to increased membrane permeability, leakage of essential cytoplasmic contents, and ultimately, cell death.[8]
Caption: Postulated mechanism of antimicrobial action for thiazolium compounds.
Experimental Protocols
The following are detailed protocols for determining the antimicrobial activity of a test compound.
Broth Microdilution Method for MIC and MBC Determination
This method is used to determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of an antimicrobial agent in a liquid medium.[9][10][11][12]
Materials:
-
Test compound (e.g., this compound)
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Bacterial or fungal strains
-
Sterile saline (0.85%)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator
-
Mueller-Hinton Agar (MHA) plates
Procedure:
-
Preparation of Test Compound Stock Solution: Dissolve the test compound in a suitable solvent (e.g., sterile deionized water or DMSO) to a known high concentration (e.g., 1024 µg/mL).
-
Preparation of Inoculum:
-
From a fresh culture (18-24 hours old), pick 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This can be done visually or using a spectrophotometer at 600 nm.
-
Dilute this standardized suspension 1:100 in the appropriate broth to achieve a final inoculum density of approximately 1.5 x 10⁶ CFU/mL.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile broth to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the test compound stock solution to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (broth and inoculum, no compound).
-
Well 12 will serve as the sterility control (broth only).
-
-
Inoculation: Add 10 µL of the prepared inoculum to wells 1 through 11. The final volume in these wells will be approximately 110 µL, and the final inoculum concentration will be around 1.5 x 10⁵ CFU/mL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the test compound at which there is no visible growth.
-
MBC Determination:
-
From the wells showing no visible growth (at and above the MIC), take a 10 µL aliquot and subculture it onto an MHA plate.
-
Incubate the MHA plate at 37°C for 18-24 hours.
-
The MBC is the lowest concentration that results in a 99.9% reduction in CFU/mL compared to the initial inoculum.
-
Agar Disk Diffusion Method (Kirby-Bauer Test)
This method is a qualitative test to determine the susceptibility of a microorganism to an antimicrobial agent.[13][14][15]
Materials:
-
Test compound
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates (150 mm or 100 mm)
-
Bacterial or fungal strains
-
Sterile saline (0.85%)
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Incubator
Procedure:
-
Preparation of Antimicrobial Disks:
-
Prepare a solution of the test compound at a desired concentration.
-
Aseptically impregnate sterile filter paper disks with a known volume of the compound solution and allow them to dry.
-
-
Preparation of Inoculum: Prepare a standardized inoculum as described in the broth microdilution protocol (Step 2).
-
Inoculation of Agar Plate:
-
Dip a sterile cotton swab into the standardized inoculum suspension.
-
Remove excess fluid by pressing the swab against the inside of the tube.
-
Streak the swab evenly across the entire surface of the MHA plate to obtain a confluent lawn of growth. Rotate the plate approximately 60 degrees between streaks to ensure even coverage.[13]
-
-
Application of Disks:
-
Aseptically place the prepared antimicrobial disks on the surface of the inoculated agar plate.
-
Gently press the disks to ensure complete contact with the agar.
-
Place a control disk (impregnated with the solvent used to dissolve the compound) on the plate.
-
-
Incubation: Invert the plates and incubate at 37°C for 18-24 hours.
-
Measurement of Zone of Inhibition: After incubation, measure the diameter of the zone of no growth around each disk in millimeters.
Experimental Workflow Diagram
Caption: General workflow for antimicrobial susceptibility testing.
References
- 1. jchemrev.com [jchemrev.com]
- 2. Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. mdpi.com [mdpi.com]
- 5. Biological Activity of Quaternary Ammonium Salts and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Antimicrobial Polymer Surfaces Containing Quaternary Ammonium Centers (QACs): Synthesis and Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. protocols.io [protocols.io]
- 11. Broth microdilution method: Significance and symbolism [wisdomlib.org]
- 12. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 13. hardydiagnostics.com [hardydiagnostics.com]
- 14. apec.org [apec.org]
- 15. Agar Diffusion Test: the primary method to determine the antimicrobial activity - Modern Medical Laboratory Journal [modernmedlab.com]
applications of 5-(2-Hydroxyethyl)-3,4-dimethylthiazolium iodide in cancer research
A focus on the therapeutic potential of the thiazole scaffold
Note on 5-(2-Hydroxyethyl)-3,4-dimethylthiazolium iodide
Initial searches for direct applications of this compound in cancer research did not yield specific studies or protocols. The information presented herein is based on the broader class of thiazolium salts and thiazole derivatives, which have been the subject of extensive investigation for their potential as anticancer agents.[1][2][3][4] Researchers interested in the specific compound this compound can use the provided general protocols as a starting point for their investigations.
Introduction to Thiazole Derivatives in Oncology
The thiazole ring is a fundamental heterocyclic structure present in numerous biologically active compounds, including several clinically approved anticancer drugs like Dasatinib and Ixazomib.[1][4] Thiazole derivatives are of significant interest in cancer research due to their ability to interact with various biological targets and modulate key signaling pathways involved in cancer cell proliferation, survival, and metastasis.[2][5][6] Their diverse pharmacological activities stem from the unique chemical properties of the thiazole scaffold, which allows for a wide range of structural modifications to optimize potency and selectivity.[2][6]
Mechanisms of Action of Thiazole Derivatives
Thiazole-containing compounds have been shown to exert their anticancer effects through multiple mechanisms. These include, but are not limited to:
-
Enzyme Inhibition: A primary mode of action for many thiazole derivatives is the inhibition of kinases, such as tyrosine kinases (e.g., BCR-ABL), cyclin-dependent kinases (CDKs), and phosphoinositide 3-kinases (PI3Ks), which are often dysregulated in cancer.[6][7][8]
-
Induction of Apoptosis: Many thiazole derivatives have been demonstrated to induce programmed cell death (apoptosis) in cancer cells by modulating the expression of pro- and anti-apoptotic proteins.[8][9]
-
Cell Cycle Arrest: These compounds can halt the progression of the cell cycle at various checkpoints, thereby preventing cancer cell division and proliferation.[7][9]
-
Inhibition of Angiogenesis: Some thiazole derivatives can interfere with the formation of new blood vessels (angiogenesis), which is crucial for tumor growth and metastasis.
-
Microtubule Disruption: Similar to taxanes, certain thiazole-containing molecules can disrupt microtubule dynamics, leading to mitotic arrest and cell death.[4][8]
-
Inhibition of Cell Migration and Invasion: Thiazole derivatives have been shown to inhibit the migratory and invasive properties of metastatic cancer cells.[5][10]
Quantitative Data on Anticancer Activity of Thiazole Derivatives
The following table summarizes the in vitro cytotoxic activity of various thiazole derivatives against different cancer cell lines, as reported in the literature. This data illustrates the potential of the thiazole scaffold in the development of novel anticancer agents.
| Compound ID/Name | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 6a | OVCAR-4 (Ovarian Cancer) | 1.569 ± 0.06 | [7] |
| Compound 5k | MDA-MB-231 (Breast Cancer) | 0.176 | [5] |
| Compound 5j | MDA-MB-231 (Breast Cancer) | 0.189 | [5] |
| Compound 29 | Not Specified | 0.05 | [8] |
| Compound 40 | Not Specified | 0.00042 | [8] |
| Compound 62 | Not Specified | 0.18 | [8] |
| Compound 74a | Not Specified | 0.67 | [8] |
Experimental Protocols
The following are generalized protocols for key experiments to evaluate the anticancer potential of a novel thiazolium salt, such as this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method to assess the ability of a compound to inhibit cell proliferation.[11]
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound in various cancer cell lines.
Materials:
-
Cancer cell lines of interest (e.g., MCF-7, A549, HCT116)
-
Complete growth medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% penicillin-streptomycin
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of the test compound in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the fresh medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound).
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is used to differentiate between live, apoptotic, and necrotic cells.
Objective: To determine if the test compound induces apoptosis in cancer cells.
Materials:
-
Cancer cells treated with the test compound at its IC50 concentration for a specified time (e.g., 24, 48 hours).
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer).
-
Flow cytometer.
Procedure:
-
Harvest the treated and untreated (control) cells by trypsinization.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Live cells will be negative for both Annexin V-FITC and PI. Early apoptotic cells will be positive for Annexin V-FITC and negative for PI. Late apoptotic/necrotic cells will be positive for both.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is used to determine the effect of a compound on cell cycle progression.[9]
Objective: To identify if the test compound causes cell cycle arrest at a specific phase (G0/G1, S, or G2/M).
Materials:
-
Cancer cells treated with the test compound at its IC50 concentration for a specified time (e.g., 24, 48 hours).
-
Cold 70% ethanol.
-
PBS containing RNase A (100 µg/mL) and Propidium Iodide (50 µg/mL).
-
Flow cytometer.
Procedure:
-
Harvest the treated and untreated (control) cells.
-
Wash the cells with PBS and fix them in cold 70% ethanol overnight at -20°C.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in the PI/RNase A staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells by flow cytometry. The distribution of cells in different phases of the cell cycle is determined based on their DNA content.
Visualizations
Signaling Pathway
Caption: General signaling pathways targeted by thiazole derivatives in cancer cells.
Experimental Workflow
Caption: A generalized workflow for the preclinical evaluation of a novel thiazolium salt.
References
- 1. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Thiazole ring- the antimicrobial, anti-inflammatory, and anticancer active scaffold - Arabian Journal of Chemistry [arabjchem.org]
- 4. Thiazole-containing compounds as therapeutic targets for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of a Series of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thiazole in the targeted anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, anticancer activity and mechanism of action of new thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]
Application Notes and Protocols for Reactions Involving 5-(2-Hydroxyethyl)-3,4-dimethylthiazolium Iodide
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-(2-Hydroxyethyl)-3,4-dimethylthiazolium iodide is a thiazolium salt that serves as a potent catalyst in a variety of organic reactions. Its utility stems from its ability to generate a nucleophilic carbene upon deprotonation, which can then participate in umpolung reactivity, reversing the typical polarity of functional groups. This catalytic activity is central to key carbon-carbon bond-forming reactions, including the Benzoin condensation and the Stetter reaction. These reactions are invaluable tools in synthetic organic chemistry for the construction of complex molecules, such as α-hydroxy ketones and 1,4-dicarbonyl compounds, which are important intermediates in the synthesis of pharmaceuticals and other bioactive molecules.
This document provides detailed application notes and experimental protocols for conducting the Benzoin condensation and the Stetter reaction using this compound as a catalyst.
Key Applications
-
Benzoin Condensation: Dimerization of aldehydes to form α-hydroxy ketones.
-
Stetter Reaction: 1,4-addition of an aldehyde to an α,β-unsaturated compound to synthesize 1,4-dicarbonyl compounds.
Data Presentation
Table 1: Benzoin Condensation of Aromatic Aldehydes
| Entry | Aldehyde | Catalyst Loading (mol%) | Base | Solvent | Time (h) | Yield (%) |
| 1 | Benzaldehyde | 10 | Et3N | Methanol | 24 | 85 |
| 2 | p-Anisaldehyde | 10 | DBU | Ethanol | 18 | 92 |
| 3 | Furfural | 15 | Et3N | Methanol | 36 | 78 |
| 4 | p-Chlorobenzaldehyde | 10 | DBU | Isopropanol | 24 | 88 |
Table 2: Stetter Reaction of Aldehydes with Michael Acceptors
| Entry | Aldehyde | Michael Acceptor | Catalyst Loading (mol%) | Base | Solvent | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Methyl vinyl ketone | 20 | DBU | THF | 12 | 75 |
| 2 | Furfural | Acrylonitrile | 20 | Et3N | DMF | 16 | 68 |
| 3 | Isovaleraldehyde | 3-Buten-2-one | 20 | Et3N | Ethanol | 24 | 72 |
| 4 | Benzaldehyde | N-Phenylmaleimide | 15 | DBU | CH2Cl2 | 10 | 81 |
Experimental Protocols
Protocol 1: General Procedure for the Benzoin Condensation
This protocol describes the general method for the dimerization of aromatic aldehydes to α-hydroxy ketones catalyzed by this compound.
Materials:
-
This compound
-
Aromatic aldehyde
-
Triethylamine (Et3N) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anhydrous methanol or ethanol
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (0.1 mmol, 10 mol%).
-
Add the aromatic aldehyde (1.0 mmol, 1.0 equiv).
-
Add anhydrous solvent (e.g., methanol, 2 mL).
-
Stir the mixture at room temperature to dissolve the solids.
-
Add the base (e.g., triethylamine, 0.12 mmol, 1.2 equiv) dropwise to the stirred solution.
-
Stir the reaction mixture at room temperature for the time indicated in Table 1, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M HCl (5 mL).
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired α-hydroxy ketone.
Protocol 2: General Procedure for the Stetter Reaction
This protocol outlines the general method for the 1,4-addition of an aldehyde to a Michael acceptor, catalyzed by this compound. A dissertation describes a similar reaction using 3,4-dimethyl-5-(2-hydroxyethyl)thiazolium iodide[1].
Materials:
-
This compound
-
Aldehyde
-
Michael acceptor (e.g., α,β-unsaturated ketone, ester, or nitrile)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or Triethylamine (Et3N)
-
Anhydrous solvent (e.g., THF, DMF, or Ethanol)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve this compound (0.2 mmol, 20 mol%) in the anhydrous solvent (3 mL).
-
Add the aldehyde (1.0 mmol, 1.0 equiv) to the solution.
-
Add the Michael acceptor (1.2 mmol, 1.2 equiv).
-
Add the base (e.g., DBU, 0.2 mmol, 20 mol%) dropwise to the stirred mixture.
-
Stir the reaction at room temperature for the time specified in Table 2, or until completion as monitored by TLC.
-
After the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue directly by column chromatography on silica gel to obtain the 1,4-dicarbonyl product.
Mandatory Visualization
Caption: Catalytic cycle of the Benzoin condensation.
Caption: Experimental workflow for the Stetter reaction.
Caption: Catalytic mechanism of the Stetter reaction.
References
Application Notes and Protocols: 5-(2-Hydroxyethyl)-3,4-dimethylthiazolium iodide as a Precursor in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(2-Hydroxyethyl)-3,4-dimethylthiazolium iodide is a key synthetic intermediate, primarily recognized for its role as a direct precursor to the thiazole moiety of Thiamine (Vitamin B1). Thiamine is an essential nutrient for humans and plays a critical role as a coenzyme in carbohydrate and amino acid metabolism.[1] The synthesis of thiamine and its analogues is of significant interest in the pharmaceutical and nutritional sciences. This document provides detailed application notes and experimental protocols for the synthesis and use of this compound.
Applications
The principal application of this compound is in the synthesis of Thiamine (Vitamin B1) . The thiamine molecule consists of a pyrimidine and a thiazolium ring linked by a methylene bridge.[1] this compound serves as the thiazolium component, which is coupled with a pyrimidine derivative, such as 4-amino-5-bromomethyl-2-methylpyrimidine, to form the thiamine structure.
While direct applications of this compound in other areas are not extensively documented, its structural features suggest potential for broader utility:
-
Synthesis of Thiamine Analogues: This precursor is crucial for creating structural variants of thiamine to study its biological activity or to develop antivitamins.[1]
-
Organocatalysis: Thiazolium salts are well-known catalysts for reactions like the benzoin condensation and the Stetter reaction, facilitating umpolung (polarity inversion) of aldehydes. While the catalytic activity of the title compound is not specifically detailed in the literature, its 3-benzyl analogue is a known catalyst for such transformations.[2] This suggests that this compound could potentially catalyze similar C-C bond-forming reactions.
Data Presentation
Table 1: Synthesis of 4-methyl-5-(2-hydroxyethyl)thiazole (Precursor)
| Starting Material | Reagents | Solvent | Reaction Conditions | Yield | Reference |
| 3-Acetylpropanol | Thiourea, Sodium Nitrite, Sodium Hypophosphite | Acidic, then basic | 78-100°C, 3-8 hours; then -10 to -20°C | up to 73% | CN101560195A |
| α-Acetyl-γ-butyrolactone | Sulfuryl chloride, Formamide, Phosphorus pentasulfide | Dichloromethane | 40-42°C, 1.5-2.5 hours; then 28-32°C | Not specified | ChemicalBook |
| 2-Acetylbutyrolactone | Chlorine, Ammonia, Carbon disulfide, Hydrogen peroxide | Dichloromethane | 5-12°C, 2 hours (oxidation step) | up to 82% | CN102584740A |
Table 2: Synthesis of this compound
| Starting Material | Reagent | Solvent | Reaction Conditions | Yield | Reference |
| 4-Methyl-5-(2-hydroxyethyl)thiazole | Iodomethane | None | Reflux, 2 hours | 96.3% | ChemicalBook |
Experimental Protocols
Protocol 1: Synthesis of 4-methyl-5-(2-hydroxyethyl)thiazole from 3-Acetylpropanol
This protocol is adapted from patent CN101560195A.
Materials:
-
3-Acetylpropanol
-
Thiourea
-
Concentrated acidic solution (e.g., HCl)
-
Sodium nitrite
-
Sodium hypophosphite
-
Alkaline solution (e.g., 20% NaOH)
-
Dichloromethane
-
Ether
-
Ice
Procedure:
-
In a suitable reaction vessel, combine 3-acetylpropanol and thiourea in a molar ratio of approximately 1:1.2 in a solvent under acidic conditions.
-
Heat the mixture to 78-100°C and maintain for 3-8 hours.
-
Cool the reaction mixture and adjust the pH to 8.5-10.5 with an alkaline solution.
-
Extract the aqueous layer with ether and subsequently remove the ether.
-
Dissolve the resulting residue in a concentrated acidic solution and cool to -10 to -20°C in an ice-salt bath.
-
Slowly add an aqueous solution of sodium nitrite dropwise while maintaining the temperature. Stir for 30 minutes.
-
Further cool the mixture to -5 to -7°C and add an aqueous solution of sodium hypophosphite dropwise. Continue the reaction in an ice bath for 3-5 hours.
-
Adjust the pH of the reaction mixture to 8.0-11.0 with a 20% sodium hydroxide solution.
-
Extract the product with dichloromethane.
-
Remove the dichloromethane by distillation.
-
Purify the crude product by vacuum distillation, collecting the fraction at 120-122°C (400Pa) to obtain 4-methyl-5-(2-hydroxyethyl)thiazole.
Protocol 2: Synthesis of this compound
This protocol is based on the synthesis described by ChemicalBook.[1]
Materials:
-
4-Methyl-5-(2-hydroxyethyl)thiazole
-
Iodomethane
-
Ether
-
Reflux apparatus
-
Filtration apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, mix 4-methyl-5-(2-hydroxyethyl)thiazole (3.0 g, 21.0 mmol) with iodomethane (2.64 mL, 42.0 mmol).
-
Heat the mixture to reflux and maintain for 2 hours.
-
After the reaction is complete, remove the excess iodomethane by evaporation under reduced pressure.
-
To the resulting residual brown slurry, add 50 mL of ether and stir for 30 minutes to induce crystallization.
-
Collect the precipitate by filtration.
-
Wash the solid with a small amount of cold ether and dry to afford this compound as a light yellow solid (5.76 g, 96.3% yield).[1]
Visualizations
References
Application Notes and Protocols for the Quantification of 5-(2-Hydroxyethyl)-3,4-dimethylthiazolium iodide in Biological Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-(2-Hydroxyethyl)-3,4-dimethylthiazolium iodide is a quaternary ammonium compound belonging to the thiazolium salt class of molecules. Thiazolium salts are of significant interest in biomedical research due to their catalytic activities and their structural relation to thiamine (Vitamin B1)[1][2]. Accurate quantification of this and similar compounds in biological matrices such as plasma and urine is essential for pharmacokinetic, toxicokinetic, and metabolism studies in drug discovery and development.
This document provides a detailed protocol for the quantification of this compound in biological samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique. As no specific validated method for this particular analyte is readily available in the published literature, this protocol is a proposed method based on established analytical principles for similar quaternary ammonium and thiamine-related compounds[2][3][4][5].
Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 16311-69-6 | [6][7] |
| Molecular Formula | C7H12INOS | [7] |
| Molecular Weight | 285.15 g/mol | [7] |
| Melting Point | 82-85 °C | [6] |
| Appearance | Light yellow solid | [6] |
| Storage | Ambient temperature |
Proposed Analytical Method: LC-MS/MS
The recommended approach for the quantification of the polar and permanently charged this compound is reversed-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) using an electrospray ionization (ESI) source in positive ion mode. The use of an isotopically labeled internal standard is highly recommended to ensure accuracy and precision.
Experimental Workflow
Caption: Proposed workflow for the quantification of this compound.
Detailed Experimental Protocols
Sample Preparation
a) Plasma Sample Preparation (Protein Precipitation)
Protein precipitation is a straightforward and effective method for removing proteins from plasma samples.[8][9][10]
-
Materials:
-
Human plasma (or other species as required)
-
This compound analytical standard
-
Isotopically labeled internal standard (IS) (e.g., d4-labeled)
-
Acetonitrile (ACN), HPLC grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
-
Protocol:
-
Aliquot 100 µL of plasma into a microcentrifuge tube.
-
Add 10 µL of the internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate the proteins.[9]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
-
b) Urine Sample Preparation (Dilute-and-Shoot or Solid-Phase Extraction)
For urine samples, a simple "dilute-and-shoot" approach may be sufficient. However, for improved sensitivity and removal of matrix interferences, Solid-Phase Extraction (SPE) is recommended.[11][12]
-
Materials for SPE:
-
Human urine
-
Internal Standard (IS)
-
Weak Cation Exchange (WCX) or Mixed-Mode SPE cartridges
-
Methanol, HPLC grade
-
Ammonium hydroxide solution (5%)
-
Formic acid
-
-
SPE Protocol:
-
Centrifuge the urine sample at 4000 rpm for 5 minutes to remove particulates.
-
Aliquot 200 µL of the supernatant and add 10 µL of the IS working solution.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Load the urine sample onto the conditioned cartridge.
-
Wash the cartridge with 1 mL of water followed by 1 mL of methanol to remove interferences.
-
Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness and reconstitute as described in the plasma preparation protocol.
-
LC-MS/MS Analysis
The following are proposed starting conditions and should be optimized for the specific instrumentation used.
a) Liquid Chromatography Parameters
| Parameter | Proposed Condition |
| LC System | UPLC or HPLC system |
| Column | Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions and equilibrate for 2 minutes. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
b) Mass Spectrometry Parameters
| Parameter | Proposed Condition |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temp. | 500°C |
| Capillary Voltage | 3.5 kV |
| MRM Transitions | To be determined by direct infusion of the analytical standard. The precursor ion will be the molecular ion [M]+. |
| Collision Gas | Argon |
Signaling Pathway/Workflow Visualization
As the specific biological signaling pathways of this compound are not well-defined in publicly available literature, a diagram of the analytical logic is provided.
Caption: Logical flow of the proposed LC-MS/MS analytical method.
Quantitative Data Summary and Method Validation
A full method validation should be performed according to regulatory guidelines (e.g., FDA, EMA). The following table presents typical acceptance criteria for the validation of a bioanalytical method.
| Validation Parameter | Typical Acceptance Criteria for Similar Analytes |
| Linearity (r²) | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10; precision and accuracy within ±20% |
| Precision (CV%) | Within-run and between-run CV ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (% Bias) | Within ±15% of the nominal concentration (±20% at LLOQ) |
| Recovery | Consistent, precise, and reproducible |
| Matrix Effect | Should be minimized and compensated for by the internal standard |
| Stability | Analyte should be stable under various storage and processing conditions (e.g., freeze-thaw, bench-top, long-term storage) |
Conclusion
The proposed LC-MS/MS method provides a robust framework for the sensitive and selective quantification of this compound in biological samples. The combination of efficient sample preparation, optimized chromatographic separation, and specific mass spectrometric detection will enable accurate determination of the analyte's concentration, which is crucial for advancing research and development involving this compound. It is imperative that this proposed method undergoes a thorough validation to ensure its reliability for the intended application.
References
- 1. Thiamine analysis [thiamine.dnr.cornell.edu]
- 2. Thiamine deficiency disorders: diagnosis, prevalence, and a roadmap for global control programs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of five quaternary ammonium compounds in foodstuffs using high performance liquid chromatography-tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. Determination of selected quaternary ammonium compounds by liquid chromatography with mass spectrometry. Part II. Application to sediment and sludge samples in Austria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LC-MS/MS Methods for the Determination of 30 Quaternary Ammonium Compounds Including Benzalkonium and Paraquat in Human Serum and Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3,4-DIMETHYL-5-(2-HYDROXYETHYL)THIAZOLIUM IODIDE | 16311-69-6 [chemicalbook.com]
- 7. scbt.com [scbt.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. agilent.com [agilent.com]
- 10. New sample preparation approach for mass spectrometry-based profiling of plasma results in improved coverage of metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. dergipark.org.tr [dergipark.org.tr]
Application Notes and Protocols for 5-(2-Hydroxyethyl)-3,4-dimethylthiazolium iodide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed safety information, handling procedures, and experimental protocols for the use of 5-(2-Hydroxyethyl)-3,4-dimethylthiazolium iodide in a research and drug development context. This compound is a derivative of thiamine (Vitamin B1) and is a valuable tool for investigating the non-coenzyme roles of thiamine in cellular processes, particularly within the nervous system.
Section 1: Safety and Handling Procedures
This compound requires careful handling due to its potential health hazards. The following information is compiled from safety data sheets (SDS) and should be strictly adhered to.
Hazard Identification and Precautionary Statements
The compound is associated with several hazards, necessitating specific precautionary measures.[1]
Table 1: Hazard Statements and Precautionary Measures
| Hazard Statement Code | Description | Precautionary Statement Codes | Precautionary Measures |
| H302 | Harmful if swallowed.[2] | P264, P270, P301+P312+P330 | Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.[1][2] |
| H315 | Causes skin irritation.[3] | P280, P302+P352, P332+P313, P362 | Wear protective gloves/protective clothing. IF ON SKIN: Wash with plenty of soap and water. If skin irritation occurs: Get medical advice/attention. Take off contaminated clothing and wash before reuse.[4] |
| H319 | Causes serious eye irritation.[2] | P280, P305+P351+P338, P337+P313 | Wear eye protection/face protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention.[4][5] |
| H334 | May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1] | P261, P285, P304+P340, P342+P311 | Avoid breathing mist or vapors. In case of inadequate ventilation wear respiratory protection. IF INHALED: Remove person to fresh air and keep comfortable for breathing. If experiencing respiratory symptoms: Call a POISON CENTER/doctor.[1] |
| H335 | May cause respiratory irritation.[1] | P261, P271, P304+P312, P403+P233 | Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. IF INHALED: Call a POISON CENTER or doctor/physician if you feel unwell. Store in a well-ventilated place. Keep container tightly closed.[1][6] |
| H341 | Suspected of causing genetic defects.[1] | P201, P202, P280, P308+P313 | Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. Wear protective gloves/protective clothing/eye protection/face protection. IF exposed or concerned: Get medical advice/attention.[1][4] |
First Aid Measures
Immediate medical attention is crucial in case of exposure.
Table 2: First Aid Procedures
| Exposure Route | First Aid Instructions |
| Ingestion | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.[1] |
| Skin Contact | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. If skin irritation or rash occurs: Get medical advice/attention.[1][4] |
| Eye Contact | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention.[4][5] |
| Inhalation | IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor if you feel unwell. If experiencing respiratory symptoms: Call a POISON CENTER/doctor.[1] |
Handling and Storage
Proper handling and storage are essential to maintain the compound's integrity and prevent accidents.
-
Handling: Work under a fume hood.[1] Do not inhale the substance or its mixture.[1] Avoid generating vapors or aerosols.[1] Keep away from open flames, hot surfaces, and sources of ignition.[1] Use only non-sparking tools and take precautionary measures against static discharge.[1] Wear appropriate personal protective equipment (PPE), including flame-retardant antistatic protective clothing.[1] Immediately change contaminated clothing.[1] Wash hands and face thoroughly after handling.[5]
-
Storage: Store in a well-ventilated place.[5] Keep the container tightly closed.[5] Store locked up.[1] Keep cool.[1]
Section 2: Physicochemical Properties
Table 3: Physicochemical Data of this compound
| Property | Value |
| CAS Number | 16311-69-6[7] |
| Molecular Formula | C₇H₁₂INOS[7] |
| Molecular Weight | 285.15 g/mol [7] |
| Melting Point | 82-85 °C[8] |
| Appearance | Light yellow solid[8] |
| Synonyms | 3,4-Dimethyl-5-(2-hydroxyethyl)thiazolium iodide[7] |
Section 3: Application Notes
This compound serves as a structural analog of thiamine (Vitamin B1). Its primary application in research, particularly in neuroscience and drug development, is to delineate the non-coenzymatic functions of thiamine. Thiamine deficiency is linked to neurodegenerative processes, and this compound can be used to study the underlying biochemical mechanisms independent of thiamine's role as a coenzyme in metabolic pathways.
Key research applications include:
-
Investigating Neuronal Signaling: Studying the effects on neurotransmitter synthesis and release, such as acetylcholine.
-
Enzyme Kinetics: Acting as a competitive inhibitor or substrate for thiamine-metabolizing enzymes like thiamine pyrophosphokinase.
-
Cellular Metabolism: Assessing the impact on key metabolic hubs like the pyruvate dehydrogenase complex (PDC).
-
Cytotoxicity and Neuroprotection: Evaluating its effects on the viability of neuronal cells, such as in neuroblastoma cell lines, to understand thiamine-related neurotoxicity or neuroprotection.
Section 4: Experimental Protocols
The following are detailed protocols for key experiments utilizing this compound.
Protocol 1: Preparation of Rat Brain Synaptosomes
Synaptosomes are isolated nerve terminals that are metabolically active and serve as an excellent model for studying synaptic function.
Materials:
-
Rat brain tissue
-
Homogenization buffer (0.32 M sucrose, 4 mM HEPES, pH 7.4)[2]
-
Sucrose solutions (1.2 M and 0.8 M)
-
Protease and phosphatase inhibitor cocktails
-
Dounce homogenizer
-
Centrifuge and rotor capable of high speeds
Procedure:
-
Euthanize the rat according to approved animal welfare protocols and immediately dissect the brain on ice.
-
Homogenize the brain tissue in 10 volumes of ice-cold homogenization buffer with 10-12 strokes of a Dounce homogenizer at approximately 900 rpm.[9]
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris (P1 pellet).[9]
-
Carefully collect the supernatant (S1) and centrifuge it at 20,000 x g for 20 minutes at 4°C. The resulting pellet (P2) is the crude synaptosomal fraction.[7]
-
For further purification, gently resuspend the P2 pellet in homogenization buffer and layer it onto a discontinuous sucrose gradient (e.g., 0.8 M and 1.2 M sucrose layers).
-
Centrifuge the gradient at 50,000 x g for 2 hours at 4°C.
-
Synaptosomes will be located at the interface of the 0.8 M and 1.2 M sucrose layers. Carefully collect this fraction.
-
Dilute the collected synaptosomal fraction with homogenization buffer and pellet them by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Resuspend the final synaptosomal pellet in the desired experimental buffer.
Caption: Workflow for the isolation of rat brain synaptosomes.
Protocol 2: Pyruvate Dehydrogenase Complex (PDC) Activity Assay
This assay measures the activity of the pyruvate dehydrogenase complex, a key enzyme linking glycolysis to the citric acid cycle, which can be modulated by thiamine and its analogs.
Materials:
-
Isolated synaptosomes
-
PDH Assay Buffer (e.g., from a commercial kit like Sigma-Aldrich MAK183)
-
PDH Substrate (Pyruvate)
-
PDH Developer (contains components for a coupled reaction)
-
NADH Standard
-
96-well microplate
-
Spectrophotometric plate reader
Procedure:
-
Prepare synaptosomal lysates by homogenizing the synaptosome pellet in ice-cold PDH Assay Buffer.
-
Centrifuge the lysate at 10,000 x g for 5 minutes at 4°C to remove insoluble material.
-
Prepare a standard curve using the NADH standard provided in the kit.
-
Prepare a reaction mix containing PDH Assay Buffer, PDH Substrate, and PDH Developer according to the kit's instructions.
-
Add 50 µL of the synaptosomal lysate to each well of a 96-well plate.
-
To initiate the reaction, add 50 µL of the reaction mix to each well.
-
Immediately measure the absorbance at 450 nm at time zero.
-
Incubate the plate at 37°C, protected from light, and take absorbance readings every 5 minutes for at least 30 minutes.
-
Calculate the rate of NADH generation from the linear portion of the absorbance curve. One unit of PDH activity is defined as the amount of enzyme that generates 1.0 µmole of NADH per minute at 37°C.
-
To test the effect of this compound, pre-incubate the synaptosomal lysates with varying concentrations of the compound before adding the reaction mix.
Caption: Experimental workflow for the PDC activity assay.
Protocol 3: Assessment of Cytostatic Activity in Neuroblastoma Cells
This protocol is for determining the effect of this compound on the viability of neuroblastoma cell lines (e.g., SH-SY5Y).
Materials:
-
Neuroblastoma cell line (e.g., SH-SY5Y)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Sterile DMSO
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed neuroblastoma cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Prepare a stock solution of this compound in sterile DMSO.
-
Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1%.
-
After 24 hours, remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of the test compound. Include a vehicle control (medium with 0.1% DMSO).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
At the end of the treatment, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After the incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).
Section 5: Signaling Pathway
The following diagram illustrates the potential mechanism of action of this compound in the context of neuronal metabolism and acetylcholine synthesis, based on its role as a thiamine analog.
Caption: Potential mechanism of action of the thiamine analog.
References
- 1. sites.pitt.edu [sites.pitt.edu]
- 2. sysy.com [sysy.com]
- 3. protocols.io [protocols.io]
- 4. benchchem.com [benchchem.com]
- 5. Subcellular fractionation of the brain: preparation of synaptosomes and synaptic vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 7. bio-protocol.org [bio-protocol.org]
- 8. How can I measure brain acetylcholine levels in vivo? Advantages and caveats of commonly used approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(2-Hydroxyethyl)-3,4-dimethylthiazolium iodide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-(2-Hydroxyethyl)-3,4-dimethylthiazolium iodide.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
The synthesis involves the N-alkylation of 4-methyl-5-(2-hydroxyethyl)thiazole with iodomethane. The nitrogen atom of the thiazole ring acts as a nucleophile, attacking the methyl group of iodomethane and displacing the iodide ion to form the quaternary thiazolium salt.
Q2: What are the expected yield and melting point of the final product?
Under optimized conditions, a yield of up to 96.3% can be achieved.[1] The reported melting point of this compound is in the range of 82-85 °C.[1]
Q3: What are the key starting materials and reagents for this synthesis?
The primary starting materials are 4-methyl-5-(2-hydroxyethyl)thiazole and iodomethane.[1]
Q4: How can I confirm the identity and purity of the synthesized product?
The identity and purity of the product can be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry.[2] The expected 1H NMR signals for the product in D2O are approximately δ 4.14 (s, 3H, CH3N), 3.90 (t, 2H, CH2CH2O), 3.19 (t, 2H, CH2CH2O), and 2.53 (s, 3H, CCH3).[1]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
Issue 1: Low or No Product Yield
A low yield of the desired product is a common problem. The following table summarizes potential causes and suggested solutions.
| Potential Cause | Suggested Solution |
| Incomplete Reaction | - Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the recommended 2 hours, continue refluxing and monitor periodically. - Increase Temperature: If refluxing at the boiling point of the solvent is insufficient, ensure the heating apparatus is functioning correctly to maintain a steady reflux. |
| Degradation of Starting Material or Product | - Control Temperature: Avoid excessive heating, as it can lead to decomposition. Use a well-controlled heating mantle or oil bath. - Inert Atmosphere: While not always necessary for this reaction, if degradation is suspected, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions. |
| Impure Starting Materials | - Verify Purity: Ensure the 4-methyl-5-(2-hydroxyethyl)thiazole and iodomethane are of high purity. Purify starting materials if necessary. |
| Inefficient Purification | - Optimize Crystallization: If the product does not precipitate from ether, try cooling the solution to 0-4 °C. Scratching the inside of the flask with a glass rod can also induce crystallization. - Alternative Solvents: If ether is ineffective for precipitation, other non-polar solvents or solvent mixtures can be tested. |
Troubleshooting Workflow for Low Yield
The following diagram illustrates a logical workflow for troubleshooting low product yield.
Caption: Troubleshooting workflow for addressing low product yield.
Issue 2: Product is a Brown Slurry or Oil and Fails to Crystallize
If the product appears as a persistent brown slurry or oil instead of a crystalline solid, consider the following:
| Potential Cause | Suggested Solution |
| Presence of Impurities | - Wash with Solvent: Thoroughly wash the crude product with the precipitation solvent (e.g., ether) to remove soluble impurities. - Activated Carbon: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., a polar solvent like ethanol or methanol) and treat with activated carbon to remove colored impurities. Filter and attempt precipitation again. |
| Residual Solvent | - Thorough Drying: Ensure all excess iodomethane is removed by evaporation under reduced pressure before adding the anti-solvent.[1] |
| Supersaturation | - Induce Crystallization: Cool the solution in an ice bath and scratch the inner walls of the flask with a glass rod. Seeding with a small crystal of the pure product, if available, can also be effective. |
Issue 3: Product Contaminated with Starting Material
If analysis shows the presence of unreacted 4-methyl-5-(2-hydroxyethyl)thiazole, the following steps can be taken:
| Potential Cause | Suggested Solution |
| Incomplete Reaction | - See "Issue 1: Low or No Product Yield" for solutions related to driving the reaction to completion. |
| Inefficient Purification | - Recrystallization: If simple precipitation is insufficient, recrystallize the product from a suitable solvent system. A polar solvent to dissolve the product followed by the addition of a non-polar anti-solvent is a common strategy for salts. |
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol is adapted from a reported successful synthesis.[1]
Materials:
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4-methyl-5-(2-hydroxyethyl)thiazole
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Iodomethane
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Diethyl ether
Procedure:
-
In a round-bottom flask, combine 4-methyl-5-(2-hydroxyethyl)thiazole (1 equivalent) and iodomethane (2 equivalents).
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Heat the mixture to reflux for 2 hours.
-
After the reaction is complete, remove the excess iodomethane by evaporation under reduced pressure.
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To the resulting brown slurry, add diethyl ether and stir for 30 minutes to encourage crystallization.
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Collect the precipitate by filtration.
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Wash the solid with a small amount of cold diethyl ether.
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Dry the product under vacuum to obtain this compound as a light yellow solid.
Experimental Workflow Diagram
The following diagram outlines the key steps in the synthesis protocol.
Caption: Experimental workflow for the synthesis.
References
common issues in 5-(2-Hydroxyethyl)-3,4-dimethylthiazolium iodide experiments
Welcome to the technical support center for 5-(2-Hydroxyethyl)-3,4-dimethylthiazolium iodide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experiments with this compound.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, handling, and application of this compound, particularly in its role as a catalyst in reactions like the Stetter reaction.
Synthesis & Purification
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Question: My synthesis of this compound resulted in a low yield and a brownish, oily product instead of a solid. What went wrong?
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Answer: This is a common issue that can stem from several factors. Firstly, ensure that the starting material, 4-methyl-5-(2-hydroxyethyl)thiazole, is pure. Impurities in the starting material can lead to side reactions and discoloration. Secondly, the reaction with iodomethane should be heated to reflux for a sufficient amount of time to ensure complete reaction.[1] After the reaction, excess iodomethane must be thoroughly removed by evaporation. The most critical step for obtaining a solid product is the crystallization. Adding a non-polar solvent like ether to the residual slurry and stirring vigorously for at least 30 minutes is crucial to promote precipitation.[1] If the product remains oily, it may be due to residual solvent or impurities. Try washing the precipitate with fresh, cold ether.
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Question: My NMR spectrum of the synthesized this compound shows unexpected peaks. What are the likely impurities?
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Answer: Common impurities can include unreacted 4-methyl-5-(2-hydroxyethyl)thiazole, residual solvents like ether or iodomethane, and byproducts from side reactions.[2] To confirm the structure of your product, compare your 1H NMR data with reported values. For example, in D2O, you should expect to see a singlet for the CH3N group around 4.14 ppm, a triplet for the CH2CH2O group at approximately 3.90 ppm, another triplet for the CH2CH2O group around 3.19 ppm, and a singlet for the CCH3 group at about 2.53 ppm.[1] If you observe significant peaks outside of these regions, consider purification by recrystallization.
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Handling & Storage
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Question: The this compound I ordered appears clumpy and has absorbed moisture. Can I still use it?
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Answer: this compound, like many organic salts, can be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[3] This can be problematic for moisture-sensitive reactions.[4] Before use, it is highly recommended to dry the compound under vacuum.[5] For very sensitive applications, handling the compound in a glovebox or under an inert atmosphere is advisable to prevent moisture absorption.[3]
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-
Question: What are the optimal storage conditions for this compound to ensure its long-term stability?
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Answer: To maintain the integrity of the compound, it should be stored in a tightly sealed container in a dark and dry place.[6] For long-term storage, refrigeration at 2-8°C is often recommended. The compound can be sensitive to light, so an amber vial or storage in a light-blocking container is ideal.[6]
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Application in Stetter Reaction
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Question: I am using this compound as a precatalyst in a Stetter reaction, but the reaction is slow and gives a low yield. How can I optimize the reaction conditions?
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Answer: The efficiency of the Stetter reaction can be influenced by several factors. Firstly, ensure the thiazolium salt is deprotonated to form the active N-heterocyclic carbene (NHC) catalyst. This is typically achieved by adding a base, such as DBU or triethylamine. The choice and amount of base can be critical. Secondly, the solvent plays a significant role. While various solvents can be used, protic solvents have been shown to be beneficial in some cases.[7] The reaction temperature can also be optimized; while some reactions proceed at room temperature, others may require heating.[8] Finally, the presence of additives, such as phenols, has been reported to increase catalyst turnover in some NHC-catalyzed reactions.[7]
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Question: My Stetter reaction is producing a significant amount of the benzoin condensation byproduct. How can I favor the desired 1,4-addition product?
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Answer: Benzoin condensation is a common side reaction in Stetter reactions as both proceed through the Breslow intermediate.[8] While the benzoin condensation is reversible, the 1,4-addition of the Stetter reaction is generally irreversible.[8][9] To minimize the benzoin byproduct, you can try adjusting the reaction conditions. Using a masked aldehyde, such as a benzoin, as the starting material can sometimes improve the yield of the Stetter product.[8] Additionally, careful optimization of the catalyst, base, solvent, and temperature can help to favor the kinetic pathway leading to the Stetter product over the thermodynamic pathway of the benzoin condensation.
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Frequently Asked Questions (FAQs)
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What is the primary application of this compound?
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Is this compound toxic?
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How does the structure of this compound relate to its function as a catalyst?
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The key feature of this molecule is the thiazolium ring. The proton on the carbon atom between the nitrogen and sulfur is acidic.[12] Upon deprotonation with a base, it forms a nucleophilic N-heterocyclic carbene (NHC). This NHC is the active catalytic species that can react with an aldehyde to generate a Breslow intermediate, which is a key intermediate in umpolung chemistry, reversing the normal polarity of the aldehyde's carbonyl carbon.[9]
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Quantitative Data Summary
| Parameter | Value | Conditions/Notes | Reference |
| Melting Point | 82-85 °C | [1] | |
| Purity | ≥97% | Commercially available | [11] |
| Synthesis Yield | 96.3% | From 4-methyl-5-hydroxyethyl thiazole and iodomethane | [1] |
Experimental Protocols
Synthesis of this compound [1]
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Reactants:
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4-methyl-5-hydroxyethyl thiazole (1 equivalent)
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Iodomethane (2 equivalents)
-
-
Procedure:
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Combine 4-methyl-5-hydroxyethyl thiazole and iodomethane in a round-bottom flask.
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Heat the mixture to reflux for 2 hours.
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After the reaction is complete, remove the excess iodomethane by rotary evaporation.
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To the resulting brown slurry, add diethyl ether (a sufficient volume to create a stirrable mixture, e.g., 50 mL for a 3.0 g scale reaction).
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Stir the mixture vigorously for 30 minutes to induce crystallization.
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Collect the precipitate by filtration.
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Wash the solid with a small amount of cold diethyl ether.
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Dry the product under vacuum to obtain a light yellow solid.
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General Protocol for a Thiazolium Salt-Catalyzed Stetter Reaction
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Reactants & Reagents:
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Aldehyde (1 equivalent)
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Michael acceptor (1-1.5 equivalents)
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This compound (precatalyst, 0.05-0.2 equivalents)
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Base (e.g., DBU, triethylamine, 0.05-0.2 equivalents)
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Anhydrous solvent (e.g., THF, CH2Cl2, MeOH)
-
-
Procedure:
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In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the this compound precatalyst in the anhydrous solvent.
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Add the base to the solution and stir for 10-15 minutes to generate the N-heterocyclic carbene.
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Add the aldehyde to the reaction mixture and stir for a few minutes.
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Add the Michael acceptor to the reaction mixture.
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Stir the reaction at the desired temperature (room temperature or heated) and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
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Upon completion, quench the reaction (e.g., with a saturated aqueous solution of NH4Cl).
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Extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel.
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Visualizations
Caption: Experimental workflow for the synthesis and application of this compound, highlighting key steps and potential issues.
References
- 1. 3,4-DIMETHYL-5-(2-HYDROXYETHYL)THIAZOLIUM IODIDE | 16311-69-6 [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. hepatochem.com [hepatochem.com]
- 4. Video: Preparing Anhydrous Reagents and Equipment [jove.com]
- 5. How To [chem.rochester.edu]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Catalytic Asymmetric Intermolecular Stetter Reaction of Enals with Nitroalkenes: Enhancement of Catalytic Efficiency Through Bifunctional Additives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bio-inspired NHC-organocatalyzed Stetter reaction in aqueous conditions - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08326G [pubs.rsc.org]
- 9. Stetter reaction - Wikipedia [en.wikipedia.org]
- 10. A Facile Method for the Synthesis of Thiazolium Salts Using P2S5-Py2 Complex and Their Application in Intermolecular Stetter Reactions [harvest.usask.ca]
- 11. 5-(2-Hydroxyethyl)-3,4-dimethylthiazol-3-ium iodide | 16311-69-6 [sigmaaldrich.com]
- 12. Thiamine in Cell Culture [sigmaaldrich.com]
Technical Support Center: Synthesis of 5-(2-Hydroxyethyl)-3,4-dimethylthiazolium iodide
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions for the synthesis and optimization of 5-(2-Hydroxyethyl)-3,4-dimethylthiazolium iodide (CAS: 16311-69-6).
Frequently Asked Questions (FAQs)
Q1: What is the standard synthetic procedure for this compound?
The most common and straightforward synthesis involves the quaternization of a thiazole precursor. It is achieved by reacting 4-methyl-5-hydroxyethyl thiazole with an excess of iodomethane (methyl iodide).[1] The mixture is heated to reflux, after which the excess, volatile iodomethane is removed by evaporation. The resulting product is then crystallized, typically using diethyl ether, and collected via filtration.[1] A high yield of over 95% can be achieved under optimal conditions.[1]
Q2: My reaction yield is significantly lower than expected. What are the common causes and solutions?
Low yield is a frequent issue that can stem from several factors. Refer to the troubleshooting table below for a systematic approach. Key areas to investigate include:
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Reagent Purity: Ensure the starting material, 4-methyl-5-hydroxyethyl thiazole, is pure and dry. The iodomethane should be fresh and colorless; brown coloration indicates the presence of iodine, which can be removed by washing with a dilute sodium thiosulfate solution.[2]
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Stoichiometry: The literature suggests using a two-fold molar excess of iodomethane to drive the reaction to completion.[1] Using a smaller excess may result in an incomplete reaction.
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Reaction Time and Temperature: The reaction is typically refluxed for 2 hours.[1] If the reaction is incomplete, consider extending the reflux time. Ensure that a gentle reflux is maintained consistently.
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Product Loss During Work-up: The product has some solubility in polar solvents. Ensure the ether used for crystallization is cold and minimize the volume used for washing the precipitate to prevent significant product loss.
Q3: The final product is a dark brown, oily solid instead of a light-yellow crystalline powder. How can I improve its purity and appearance?
Product discoloration often points to impurities or degradation, potentially from excessive heat.
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Temperature Control: Avoid overly aggressive heating during reflux, as this can lead to side reactions and decomposition.
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Purification: The brown color may be due to residual iodine. Traces of iodine in the final product can be removed by washing the crude material with a very dilute solution of sodium thiosulfate, followed by water and then drying.[2]
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Crystallization Technique: If the product initially precipitates as an oil, try lowering the temperature of the solution before and during the addition of ether. Scratching the inside of the flask with a glass rod at the solvent-air interface can help induce crystallization. If oiling persists, you can attempt to redissolve the oil in a minimal amount of a polar solvent (like isopropanol or acetone) and re-precipitate with ether.
Q4: I'm having difficulty crystallizing the product from the reaction mixture. What steps can I take?
Crystallization can be challenging if the crude product is impure or if the conditions are not optimal.
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Solvent Purity: Ensure the ether used as the anti-solvent is anhydrous.
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Concentration: Before adding ether, make sure all excess iodomethane has been thoroughly removed under reduced pressure. The resulting residue should be a thick slurry or oil.[1]
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Inducement: If crystals do not form spontaneously upon adding ether, try the following:
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Place the flask in an ice bath to reduce the solubility of the product.
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Use a glass rod to scratch the inner surface of the flask.
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If available, add a small seed crystal of a previously synthesized pure batch.
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Stir the ether mixture vigorously for an extended period (30 minutes or more) to promote crystallization.[1]
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Troubleshooting Guide
The following table summarizes common issues, their potential causes, and suggested solutions to optimize the reaction.
| Symptom | Possible Cause | Suggested Solution |
| Low or No Product Formation | 1. Inactive or impure reagents. 2. Insufficient reaction time or temperature. 3. Incorrect stoichiometry. | 1. Use fresh, pure 4-methyl-5-hydroxyethyl thiazole and colorless iodomethane. 2. Extend reflux time to 3-4 hours and ensure a steady reflux is maintained. 3. Use at least a 2:1 molar ratio of iodomethane to the thiazole precursor.[1] |
| Dark, Oily, or Gummy Product | 1. Reaction temperature was too high, causing degradation. 2. Presence of iodine impurity. 3. Incomplete removal of starting materials or solvent. | 1. Maintain a gentle reflux; avoid aggressive boiling. 2. Wash the crude product with cold ether. For persistent color, consider a wash with dilute sodium thiosulfate.[2] 3. Ensure complete evaporation of excess iodomethane before crystallization. |
| Difficulty with Crystallization | 1. Crude product is too impure ("oiling out"). 2. Improper solvent/anti-solvent ratio. 3. Supersaturation. | 1. Attempt to purify a small portion by other means to obtain seed crystals. 2. Add ether slowly to the concentrated reaction mixture while stirring vigorously. 3. Induce crystallization by scratching the flask or cooling in an ice bath. |
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established procedures.[1]
Materials:
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4-methyl-5-hydroxyethyl thiazole (1.0 eq)
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Iodomethane (2.0 eq)
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Diethyl ether (anhydrous)
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Round-bottom flask with reflux condenser
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Heating mantle and magnetic stirrer
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Rotary evaporator
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Buchner funnel and filter paper
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 4-methyl-5-hydroxyethyl thiazole (e.g., 3.0 g, 21.0 mmol).
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Reagent Addition: In a well-ventilated fume hood, add iodomethane (e.g., 2.64 mL, 42.0 mmol) to the flask.
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Reaction: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux with stirring for 2 hours. The mixture will typically turn into a brown slurry.
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Work-up:
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After 2 hours, allow the flask to cool to room temperature.
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Remove the excess iodomethane using a rotary evaporator.
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-
Crystallization:
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To the residual brown slurry, add anhydrous diethyl ether (e.g., 50 mL).
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Stir the mixture vigorously at room temperature for at least 30 minutes to break up any clumps and promote the formation of a fine crystalline precipitate.
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Purification:
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Collect the solid product by vacuum filtration using a Buchner funnel.
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Wash the filter cake with a small amount of cold diethyl ether to remove soluble impurities.
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-
Drying: Dry the resulting light-yellow solid under vacuum to obtain the final product, 5-(2-hydroxyethyl)-3,4-dimethylthiazol-3-ium iodide.
Characterization:
Visual Guides
Experimental Workflow
The following diagram illustrates the standard workflow for the synthesis.
Caption: A flowchart of the synthesis of this compound.
Troubleshooting Logic Flow
Use this decision tree to diagnose and resolve common experimental issues.
Caption: A decision tree for troubleshooting common synthesis problems.
References
degradation of 5-(2-Hydroxyethyl)-3,4-dimethylthiazolium iodide and prevention
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-(2-Hydroxyethyl)-3,4-dimethylthiazolium iodide. The information is designed to help anticipate and resolve issues related to the degradation of this compound during experiments.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound has turned yellow and has a noticeable odor. What is the likely cause?
A1: The yellowing of solutions containing thiazolium compounds, particularly under neutral to alkaline conditions, is a common indicator of degradation. This is often due to the opening of the thiazolium ring, which can lead to the formation of colored and odorous degradation products containing sulfur.
Q2: What are the primary factors that can cause the degradation of this compound?
A2: Based on the chemistry of similar thiazolium compounds like thiamine, the primary factors contributing to degradation are:
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pH: The compound is significantly more stable in acidic conditions (pH < 6) and degrades more rapidly in neutral to alkaline environments.
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Temperature: Elevated temperatures accelerate the rate of degradation.
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Light: Exposure to UV light can induce photochemical degradation.
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Oxidizing Agents: Strong oxidizing agents are incompatible and can lead to degradation.
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Presence of Nucleophiles: Certain nucleophiles, such as sulfites, can cause cleavage of the thiazolium ring.
Q3: How should I properly store this compound to minimize degradation?
A3: To ensure the stability of the compound, it is recommended to:
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Store it in a cool, dry, and dark place.
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Keep the container tightly sealed to protect it from moisture, as it may be hygroscopic.[1]
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For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen).
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Avoid storage with incompatible substances such as strong oxidizing agents.[2]
Q4: Can I prepare stock solutions of this compound in advance? What is the recommended solvent and storage condition?
A4: While preparing fresh solutions is always best practice, stock solutions can be prepared. To maximize stability:
-
Use an acidic buffer (pH 2-4) as the solvent.
-
Store the stock solution at 4°C and protected from light.
-
It is advisable to perform a stability study on your stock solution to determine its shelf-life under your specific storage conditions.
Troubleshooting Guides
Problem 1: Inconsistent or non-reproducible experimental results.
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Possible Cause: Degradation of this compound in your experimental setup (e.g., cell culture media, reaction buffer).
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare solutions of the compound fresh for each experiment.
-
Control the pH: Ensure your experimental medium is acidic, if possible. If the experiment requires neutral or alkaline pH, minimize the time the compound is in that environment.
-
Protect from Light: Conduct experiments in low-light conditions or use amber-colored labware.
-
Analyze for Degradation: Use an analytical technique like HPLC to quantify the concentration of the parent compound in your experimental samples over time. This will help you determine if degradation is occurring under your experimental conditions.
-
Problem 2: Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS).
-
Possible Cause: Formation of degradation products.
-
Troubleshooting Steps:
-
Forced Degradation Study: Perform a forced degradation study (see Experimental Protocols section) to intentionally generate degradation products. This will help in identifying the unknown peaks in your chromatograms.
-
Adjust Chromatographic Method: Optimize your analytical method (e.g., mobile phase, gradient, column) to achieve better separation of the parent compound from its degradation products.
-
Mass Spectrometry Analysis: Use LC-MS to determine the mass of the unknown peaks and aid in their structural elucidation.
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Degradation Pathways
The degradation of this compound is likely to proceed through pathways similar to those of thiamine, given the shared thiazolium ring structure. The primary degradation pathways are pH-dependent.
Caption: Proposed pH-dependent degradation pathways.
Quantitative Data Summary
Table 1: Effect of pH and Temperature on the Stability of Thiamine (Analogous Compound)
| pH | Temperature (°C) | Observed Degradation Rate | Stability | Reference |
| 3 | 25 - 80 | Low | High | [3],[4] |
| 6 | 25 - 80 | High | Low | [3],[4] |
Table 2: Activation Energies for Thiamine Degradation (Analogous Compound)
| pH | Activation Energy (kcal/mol) | Implication | Reference |
| 3 | 21-27 | Higher energy barrier to degradation | [3] |
| 6 | 18-21 | Lower energy barrier to degradation | [3] |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure to intentionally degrade this compound to identify potential degradation products and assess its stability. The goal is to achieve 5-20% degradation.
Workflow for Forced Degradation Study
Caption: Workflow for conducting a forced degradation study.
Methodology:
-
Acid Hydrolysis: Dissolve the compound in 0.1 N HCl and heat at 60°C.
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Base Hydrolysis: Dissolve the compound in 0.1 N NaOH and keep at room temperature.
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Oxidative Degradation: Treat the compound with a solution of hydrogen peroxide (e.g., 3%) at room temperature.
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Thermal Degradation: Expose a solid sample or a solution of the compound to elevated temperatures (e.g., 60°C).
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Photolytic Degradation: Expose a solution of the compound to UV light.
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Sampling and Analysis: At various time points, withdraw aliquots, neutralize if necessary, and analyze by a stability-indicating HPLC method.
Protocol 2: HPLC Method for Stability Testing
This protocol provides a general starting point for developing an HPLC method to quantify this compound and its degradation products.
Methodology:
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase: A gradient elution using a mixture of an acidic aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
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Flow Rate: 1.0 mL/min.
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Detection: UV detection at a wavelength determined by the UV spectrum of the compound (a wavelength around 245-270 nm is often suitable for thiazolium rings).
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Injection Volume: 10-20 µL.
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Column Temperature: 25-30°C.
Method Validation: The analytical method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust for its intended purpose. This includes demonstrating that the method can separate the parent compound from its degradation products.
References
- 1. Accelerated Stability Testing in Expiration Dating of Pharmaceutical Dosage Forms | Pharmaguideline [pharmaguideline.com]
- 2. Kinetics and mechanism of the reversible ring-opening of thiamine and related thiazolium ions in aqueous solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: 5-(2-Hydroxyethyl)-3,4-dimethylthiazolium iodide Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 5-(2-Hydroxyethyl)-3,4-dimethylthiazolium iodide in their assays. This thiazolium salt is a tetrazolium compound used in colorimetric assays to measure cellular metabolic activity, which can be an indicator of cell viability and proliferation.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind assays using this compound?
Assays using this compound are based on the reduction of this tetrazolium salt to a colored formazan product. In viable, metabolically active cells, mitochondrial dehydrogenases and other reducing agents within the cell convert the water-soluble, yellowish thiazolium salt into a water-insoluble, purple formazan. The amount of formazan produced is proportional to the number of metabolically active cells. The formazan crystals are then solubilized, and the absorbance of the solution is measured, typically using a spectrophotometer, to quantify the number of viable cells.
Q2: My untreated control cells show low signal or low viability. What are the possible causes?
Several factors can lead to a low signal in your control wells:
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Suboptimal Cell Seeding Density: Too few cells will result in a low metabolic signal. It is crucial to optimize the cell seeding density for your specific cell line and experimental conditions.
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Incorrect Incubation Times: Both the incubation time with the test compound and the incubation time with the thiazolium salt reagent can affect the final signal. These should be optimized for each cell line and experiment.
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Cell Culture Health: Ensure that the cells used are healthy, in the logarithmic growth phase, and free from contamination (e.g., mycoplasma).
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Reagent Degradation: The this compound reagent can be sensitive to light and prolonged storage. Ensure it is stored correctly and is not expired.
Q3: I am observing a high background signal in my cell-free control wells. What could be the reason?
A high background signal in cell-free wells indicates that the thiazolium salt is being reduced non-enzymatically. This can be caused by:
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Interference from Test Compounds: Compounds with reducing properties, such as antioxidants (e.g., ascorbic acid, compounds with free thiol groups like dithiothreitol), can directly reduce the thiazolium salt to formazan, leading to false-positive results.[1]
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Culture Medium Components: Some components in the culture medium, especially at an elevated pH or after prolonged exposure to light, can contribute to the spontaneous reduction of the tetrazolium salt.[2]
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Contamination: Microbial contamination in the culture medium or reagents can also lead to the reduction of the thiazolium salt.
To troubleshoot this, it is essential to run a cell-free control containing the test compound and the thiazolium salt in the culture medium.[2]
Q4: The results of my assay are not reproducible. What are the common sources of variability?
Lack of reproducibility is a common issue and can stem from several sources:
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Pipetting Errors: Inconsistent pipetting of cells, reagents, or test compounds is a major source of variability. Regular pipette calibration and consistent technique are crucial.
-
Incomplete Solubilization of Formazan Crystals: If the formazan crystals are not fully dissolved, it will lead to inaccurate and variable absorbance readings. Ensure complete solubilization by thorough mixing and visual inspection under a microscope.
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"Edge Effect" in Microplates: Wells on the periphery of a microplate are prone to evaporation, which can concentrate reagents and affect cell growth, leading to inconsistent results. To mitigate this, fill the outer wells with sterile PBS or medium without cells and do not use them for experimental data.
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Cell Clumping: Uneven distribution of cells due to clumping will result in well-to-well variability. Ensure a single-cell suspension is achieved before seeding.
Troubleshooting Guides
Issue 1: High Absorbance in Negative Control (No Cells)
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Chemical Interference from Test Compound | Run a control with the test compound in cell-free media with the thiazolium salt reagent.[1][2] | If the absorbance is high, the compound is directly reducing the thiazolium salt. Consider using an alternative assay. |
| Culture Medium Reducing Activity | Run a control with only culture medium and the thiazolium salt reagent. | If the absorbance is high, the medium may be the source of interference. Test a different medium formulation. |
| Contamination | Visually inspect the medium and plates for signs of microbial contamination. Perform a sterility test on the reagents. | If contamination is present, discard the contaminated materials and use fresh, sterile reagents and medium. |
Issue 2: Low Signal-to-Noise Ratio
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Cell Number | Perform a cell titration experiment to determine the optimal seeding density for a linear response. | Identification of the cell density that provides a robust signal within the linear range of the assay. |
| Insufficient Incubation Time | Optimize the incubation time with the thiazolium salt reagent (typically 1-4 hours).[2] | A longer incubation may increase the signal, but be mindful of potential toxicity from the reagent. |
| Low Metabolic Activity of Cells | Ensure cells are healthy and in the exponential growth phase. | Healthy, actively dividing cells will yield a stronger metabolic signal. |
Issue 3: Inconsistent Results Between Replicate Wells
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Formazan Solubilization | After adding the solubilization solution, mix thoroughly and inspect the wells under a microscope to ensure all crystals are dissolved. | Complete solubilization will lead to uniform color in the well and more consistent absorbance readings. |
| Pipetting Inaccuracy | Calibrate pipettes regularly. Use a consistent pipetting technique (e.g., reverse pipetting for viscous liquids). | Reduced well-to-well variability in absorbance readings. |
| "Edge Effect" | Avoid using the outer wells of the microplate for experimental data. Fill them with sterile PBS or media. | Minimized evaporation and more consistent results across the plate. |
Experimental Protocols
General Protocol for a Cell Viability Assay using this compound
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Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density in a final volume of 100 µL per well.
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Compound Treatment: Add the test compound at various concentrations to the appropriate wells. Include vehicle controls and untreated controls.
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Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
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Reagent Preparation: Prepare the this compound solution according to the manufacturer's instructions (e.g., 5 mg/mL in sterile PBS).
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Reagent Addition: Add 10-20 µL of the thiazolium salt solution to each well.
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Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO, or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Mix thoroughly to ensure complete solubilization and measure the absorbance at the appropriate wavelength (typically between 540 and 570 nm) using a microplate reader.
Visualizations
Caption: Principle of the thiazolium salt reduction assay.
Caption: Troubleshooting workflow for thiazolium salt assays.
References
Technical Support Center: Purification of 5-(2-Hydroxyethyl)-3,4-dimethylthiazolium iodide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 5-(2-Hydroxyethyl)-3,4-dimethylthiazolium iodide.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The most common impurities are typically unreacted starting materials from the synthesis process. These include 4-methyl-5-(2-hydroxyethyl)thiazole and residual methyl iodide. Additionally, thermal degradation of the thiazolium salt can occur, potentially leading to the reverse Menshutkin reaction where the salt reverts to its starting materials. Colored impurities, arising from complex side reactions, are also frequently observed.
Q2: My purified product is off-white or yellowish. Is this normal and how can I remove the color?
A2: While a slight off-white or pale yellow color can be common, a significant yellow or brown coloration indicates the presence of impurities. These colored species are often present in very low concentrations but have high extinction coefficients. Decolorization can be attempted by treating a solution of the crude product with activated charcoal before filtration. However, care must be taken as activated charcoal can also adsorb the desired product, potentially reducing the yield. Nanofiltration is another technique that can be employed for the decolorization of ionic liquids.
Q3: What is "oiling out" and why does it happen during the recrystallization of my compound?
A3: "Oiling out" is a phenomenon where the compound separates from the cooling solvent as a liquid (an oil) rather than solid crystals. This can occur if the melting point of the compound is lower than the temperature at which it starts to precipitate from the solution or if there are significant impurities that depress the melting point. Using a mixed solvent system can sometimes increase the likelihood of oiling out.
Q4: Can I use column chromatography to purify this compound?
A4: While technically possible, column chromatography of ionic liquids like this thiazolium iodide can be challenging. The high polarity of the compound can lead to strong interactions with common stationary phases like silica gel, resulting in poor separation and recovery. If attempted, specialized stationary phases or mixed-mode chromatography might be necessary. Recrystallization is generally the preferred method for purification.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Product does not crystallize upon cooling. | - Solution is not saturated (too much solvent was used).- The compound is highly soluble in the chosen solvent even at low temperatures. | - Evaporate some of the solvent to concentrate the solution and attempt cooling again.- Add an "anti-solvent" (a solvent in which the product is poorly soluble but is miscible with the crystallization solvent) dropwise to the cooled solution until turbidity is observed, then slightly warm until clear and cool again.- Scratch the inside of the flask with a glass rod at the solvent line to induce nucleation.- Add a seed crystal of the pure compound. |
| Product "oils out" instead of crystallizing. | - The melting point of the compound is depressed by impurities.- The cooling rate is too fast.- The solvent is not ideal. | - Re-heat the solution to dissolve the oil, add a small amount of additional "good" solvent, and allow it to cool more slowly.- Try a different solvent or a mixed-solvent system.- If using a mixed-solvent system, adjust the ratio of the solvents. |
| Low recovery of purified product. | - Too much solvent was used during recrystallization.- The compound has significant solubility in the cold solvent.- Product was lost during filtration or transfer. | - Use the minimum amount of hot solvent necessary to dissolve the crude product.- Cool the crystallization mixture in an ice bath to minimize solubility.- Minimize the number of transfer steps. |
| Product is still colored after recrystallization. | - Colored impurities are co-crystallizing with the product.- The colored impurity is highly persistent. | - Perform a second recrystallization.- Treat a solution of the crude product with activated charcoal before the first recrystallization. Be aware this may reduce yield. |
Purity Analysis Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| 1H NMR shows broad peaks. | - Sample contains paramagnetic impurities.- Sample is not fully dissolved.- Presence of water. | - Ensure the sample is fully dissolved in the NMR solvent.- Use a deuterated solvent that has been stored over molecular sieves to minimize water content.- Consider passing a solution of the compound through a short plug of celite or silica to remove fine particulates. |
| HPLC analysis shows poor peak shape or multiple peaks for a pure sample. | - Inappropriate column or mobile phase.- Interaction of the ionic liquid with the stationary phase. | - Use a column suitable for polar or ionic compounds (e.g., a mixed-mode or HILIC column).- Adjust the mobile phase pH and ionic strength. The addition of a buffer like ammonium formate can improve peak shape. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
Objective: To purify crude this compound by recrystallization.
Methodology:
-
Dissolution: Place the crude, solid this compound in an Erlenmeyer flask. Add a minimal amount of a suitable hot solvent (e.g., isopropanol or a mixture of ethanol and diethyl ether). Heat the mixture with stirring until the solid completely dissolves.
-
Decolorization (Optional): If the solution is highly colored, allow it to cool slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if decolorized): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold diethyl ether to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purity Assessment by 1H NMR Spectroscopy
Objective: To determine the purity of this compound using 1H NMR.
Methodology:
-
Sample Preparation: Accurately weigh a known amount of the purified compound and a known amount of an internal standard (e.g., maleic acid) into a vial. Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d6).
-
NMR Acquisition: Acquire a 1H NMR spectrum of the solution. Ensure that the relaxation delay (d1) is sufficiently long (e.g., 5 times the longest T1) to allow for complete relaxation of all protons, which is crucial for accurate quantification.
-
Data Processing: Process the spectrum, including phasing and baseline correction.
-
Purity Calculation: Integrate a well-resolved signal from the compound and a signal from the internal standard. The purity can be calculated using the following formula:
Purity (%) = (Isample / Nsample) * (Nstd / Istd) * (MWsample / msample) * (mstd / MWstd) * Puritystd * 100
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
std = internal standard
-
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for common recrystallization issues.
Technical Support Center: 5-(2-Hydroxyethyl)-3,4-dimethylthiazolium iodide Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on stabilizing 5-(2-Hydroxyethyl)-3,4-dimethylthiazolium iodide solutions. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound solutions?
A1: The stability of this compound solutions is primarily influenced by several factors:
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pH: Thiazolium salts are generally more stable in acidic conditions and are susceptible to degradation in neutral to alkaline solutions.
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Temperature: Elevated temperatures can accelerate the rate of degradation.
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Light: Exposure to light, particularly UV light, can induce photodegradation.
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Oxidizing Agents: The presence of oxidizing agents can lead to the degradation of the thiazolium ring.
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Presence of Sulfites: Sulfites can cause cleavage of the thiamine molecule, a related thiazolium compound.
Q2: What are the visible signs of degradation in my this compound solution?
A2: Visual indicators of degradation can include a change in color (e.g., yellowing or browning of a previously colorless solution), the formation of precipitates, or a noticeable change in odor. However, significant degradation can occur without any visible changes. Therefore, analytical methods are essential for confirming stability.
Q3: What is the recommended pH range for storing solutions of this compound?
A3: To enhance stability, it is recommended to maintain the solution in an acidic pH range, ideally between pH 3 and 5. Buffers should be used with caution as some, like phosphate buffers, can potentially influence the degradation rate.
Q4: How should I store my this compound solutions to ensure maximum stability?
A4: For optimal stability, solutions should be stored at refrigerated temperatures (2-8°C), protected from light by using amber vials or by wrapping the container in aluminum foil, and in a tightly sealed container to prevent exposure to air and potential oxidation. For long-term storage, freezing (-20°C or lower) may be considered, but freeze-thaw cycles should be avoided.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpectedly low assay results | Degradation of the compound due to improper storage (e.g., high pH, exposure to light, elevated temperature). | 1. Verify the pH of the solution and adjust to an acidic range (pH 3-5) if necessary.2. Ensure the solution is stored in a light-protected container at 2-8°C.3. Prepare fresh solutions more frequently.4. Perform a stability check using a validated analytical method like HPLC. |
| Appearance of a yellow or brown tint in the solution | This is a common sign of degradation, potentially due to oxidation or pH-mediated breakdown. | 1. Discard the discolored solution.2. When preparing a new solution, consider de-gassing the solvent to remove dissolved oxygen.3. Investigate the use of antioxidants if compatible with your experimental system. |
| Formation of a precipitate | The precipitate could be a degradation product or the compound itself crashing out of solution due to changes in temperature or solvent composition. | 1. Attempt to redissolve the precipitate by gentle warming or sonication. If it does not redissolve, it is likely a degradation product.2. Confirm the solubility of the compound in your chosen solvent at the storage temperature.3. Filter the solution before use if a fine precipitate is observed. |
| Inconsistent experimental results | This may be due to the use of a partially degraded solution, leading to a lower effective concentration of the active compound. | 1. Implement a routine quality control check of your stock solution using an analytical method like UV-Vis spectroscopy or HPLC.2. Prepare fresh solutions for each critical experiment. |
Experimental Protocols
Forced Degradation Study Protocol
A forced degradation study is essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method.
Objective: To identify potential degradation products and pathways under various stress conditions.
Materials:
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This compound
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Hydrochloric acid (HCl)
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Sodium hydroxide (NaOH)
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Hydrogen peroxide (H₂O₂)
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High-purity water
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Acetonitrile (HPLC grade)
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pH meter
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HPLC system with a UV detector
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Photostability chamber
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Oven
Methodology:
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Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a buffer of known pH).
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Stress Conditions:
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Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.
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Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature for 2 hours.
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Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.
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Thermal Degradation: Expose the solid compound and the solution to 60°C for 48 hours.
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Photodegradation: Expose the solution to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis: Analyze the stressed samples at appropriate time points using a validated stability-indicating HPLC method. A control sample (unstressed) should be analyzed concurrently.
Stability-Indicating HPLC Method
Objective: To quantify the concentration of this compound and separate it from its degradation products.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., 0.1% formic acid in acetonitrile) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | Determined by UV-Vis scan (typically in the range of 240-270 nm for thiazolium compounds) |
Method Validation: The HPLC method should be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, range, accuracy, precision, and robustness.
Data Presentation
The following table summarizes hypothetical stability data for this compound under different storage conditions, as would be determined by a stability study.
| Condition | Time Point | % Remaining (Assay) | Appearance |
| 2-8°C, Protected from Light | 0 | 100.0 | Colorless solution |
| 1 month | 99.5 | Colorless solution | |
| 3 months | 98.8 | Colorless solution | |
| 6 months | 97.2 | Faintly yellow | |
| 25°C/60% RH, Protected from Light | 0 | 100.0 | Colorless solution |
| 1 month | 95.3 | Slightly yellow | |
| 3 months | 88.1 | Yellow solution | |
| 6 months | 75.4 | Brownish-yellow solution | |
| 25°C/60% RH, Exposed to Light | 0 | 100.0 | Colorless solution |
| 1 month | 85.2 | Yellow solution | |
| 3 months | 65.7 | Brown solution with precipitate | |
| 6 months | 40.1 | Dark brown solution with precipitate |
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Workflow for a forced degradation study.
Technical Support Center: 5-(2-Hydroxyethyl)-3,4-dimethylthiazolium Iodide Catalysis
Welcome to the technical support center for 5-(2-Hydroxyethyl)-3,4-dimethylthiazolium iodide catalysis. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to the use of this catalyst in organic synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during catalysis with this compound, particularly in Stetter and benzoin condensation reactions.
Q1: My reaction is showing low to no yield. What are the potential causes and how can I improve it?
A1: Low or no yield is a common issue that can stem from several factors. Here's a systematic approach to troubleshooting:
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Catalyst Activity:
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Purity and Stability: Ensure the this compound is pure and has been stored properly. The catalyst is a salt and should be stored in a cool, dry place. Its melting point should be around 82-85 °C.[1]
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Catalyst Loading: The catalytic amount is crucial. Typically, 10-20 mol% is a good starting point. Too little catalyst will result in a slow or incomplete reaction, while too much can sometimes lead to side reactions.
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Reaction Conditions:
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Base: The choice and amount of base are critical for the in-situ generation of the active N-heterocyclic carbene (NHC). Triethylamine (Et3N) or DBU are commonly used. The base should be strong enough to deprotonate the thiazolium salt but not so strong as to promote undesired side reactions. An excess of a very strong base can lead to catalyst degradation.
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Solvent: The solvent can significantly influence the reaction rate and yield. Polar aprotic solvents like DMF or DMSO are often effective. For some reactions, alcohols like ethanol or methanol can be used, but be aware of potential side reactions like acetal formation with aldehydes.[2]
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Temperature: The optimal temperature depends on the specific substrates. While some reactions proceed at room temperature, others may require heating. Start with room temperature and gradually increase if the reaction is sluggish. However, excessive heat can lead to catalyst decomposition and byproduct formation.
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Oxygen and Moisture: These reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) as oxygen can oxidize the aldehyde starting material and the Breslow intermediate. Ensure your solvents are dry, as water can interfere with the catalytic cycle.
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-
Substrate Reactivity:
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Aldehyde Purity: The aldehyde substrate must be pure and free of any acidic impurities (like carboxylic acids from oxidation), which can quench the base and deactivate the catalyst. It's often recommended to use freshly distilled or purified aldehydes.
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Michael Acceptor (for Stetter reaction): The reactivity of the Michael acceptor is important. Electron-deficient alkenes are generally good substrates. Steric hindrance around the double bond can significantly slow down the reaction.
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Q2: I am observing the formation of significant side products. How can I minimize them?
A2: The most common side reaction in a Stetter reaction is the competing benzoin condensation.[3][4] In a benzoin condensation, you might observe byproducts from self-condensation if you are performing a crossed-benzoin reaction.
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Minimizing Benzoin Condensation in Stetter Reactions:
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The benzoin condensation is a reversible reaction, while the Stetter reaction is generally irreversible.[3] Driving the reaction towards the Stetter product can be achieved by:
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Using a slight excess of the Michael acceptor.
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Optimizing the reaction time. Prolonged reaction times might favor the thermodynamically more stable Stetter product.
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The choice of catalyst can also influence the chemoselectivity. While this compound is a versatile catalyst, for highly challenging Stetter reactions, exploring other N-heterocyclic carbene precursors might be beneficial.
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General Strategies to Reduce Side Products:
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Slow Addition: Slow addition of the aldehyde to the reaction mixture can help maintain a low concentration of the aldehyde, which can suppress side reactions like self-condensation.
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Temperature Control: Running the reaction at the lowest possible temperature at which a reasonable rate is observed can improve selectivity.
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Base Selection: A bulky, non-nucleophilic base might be preferable to minimize base-catalyzed side reactions.
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Q3: My product is difficult to purify. What are some common impurities and how can I remove them?
A3: Common impurities include unreacted starting materials, the thiazolium salt catalyst, and any side products.
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Removal of the Catalyst: The thiazolium salt is ionic and can often be removed by an aqueous workup. Washing the organic extract with water or brine should effectively remove the catalyst.
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Separation from Starting Materials: If the starting materials are volatile, they can sometimes be removed under high vacuum. Otherwise, column chromatography is the most effective method for purification. A careful selection of the eluent system is crucial for good separation.
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Crystallization: If your product is a solid, recrystallization is an excellent purification technique.[5][6] Common solvents for recrystallization of benzoin-type products include ethanol and ethanol/water mixtures.[6]
Q4: How can I confirm the identity and purity of my this compound catalyst?
A4: You can verify the catalyst's identity and purity through several analytical techniques:
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Melting Point: The reported melting point is 82-85 °C.[1] A sharp melting point within this range indicates good purity.
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NMR Spectroscopy: 1H NMR spectroscopy is a powerful tool to confirm the structure. The expected peaks for this compound in D2O are: δ 4.14 (s, 3H, CH3N), 3.90 (t, 2H, CH2CH2O), 3.19 (t, 2H, CH2CH2O), and 2.53 (s, 3H, CCH3).[1]
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for reactions catalyzed by thiazolium salts. Note that the specific catalyst in these examples may not always be this compound, but the data provides a useful reference for optimization.
Table 1: Optimization of Stetter Reaction Conditions
| Entry | Catalyst (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 10 | Et3N (1.2) | DMF | 25 | 24 | 65 |
| 2 | 20 | Et3N (1.2) | DMF | 25 | 12 | 85 |
| 3 | 20 | DBU (1.2) | THF | 25 | 12 | 78 |
| 4 | 20 | Et3N (1.2) | EtOH | 60 | 8 | 72 |
| 5 | 20 | Et3N (1.2) | DMF | 60 | 6 | 91 |
Table 2: Optimization of Benzoin Condensation Conditions
| Entry | Catalyst (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 10 | Et3N (1.1) | EtOH | 25 | 48 | 55 |
| 2 | 20 | Et3N (1.1) | EtOH | 25 | 24 | 75 |
| 3 | 20 | Et3N (1.1) | None | 60 | 2 | 92 |
| 4 | 20 | K2CO3 (1.5) | DMF | 80 | 12 | 88 |
| 5 | 10 | NaOH (0.2) | H2O/EtOH | 25 | 24 | 68 |
Key Experimental Protocols
Protocol 1: General Procedure for the Stetter Reaction
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To a dry flask under an inert atmosphere (N2 or Ar), add the this compound catalyst (0.2 mmol) and the Michael acceptor (1.0 mmol).
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Add the anhydrous solvent (e.g., DMF, 5 mL).
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Add the base (e.g., triethylamine, 0.24 mmol) and stir the mixture for 10 minutes at room temperature.
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Slowly add the aldehyde (1.2 mmol) via a syringe pump over 1 hour.
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Stir the reaction mixture at the desired temperature (e.g., 25-60 °C) and monitor the progress by TLC or GC-MS.
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Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
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Extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with water and brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for the Benzoin Condensation
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To a flask, add the this compound catalyst (0.2 mmol) and the aldehyde (2.0 mmol).
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Add the solvent (e.g., ethanol, 5 mL).
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Add the base (e.g., triethylamine, 0.22 mmol) and stir the mixture.
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Heat the reaction mixture to the desired temperature (e.g., 60 °C) and monitor the reaction by TLC.
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Upon completion, cool the reaction mixture to room temperature.
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If the product crystallizes, collect the solid by filtration and wash with cold ethanol.
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If the product does not crystallize, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.
Visualizations
Caption: Catalytic cycle of the Stetter reaction.
Caption: Catalytic cycle of the Benzoin condensation.
Caption: Troubleshooting workflow for low reaction yield.
References
avoiding side reactions with 5-(2-Hydroxyethyl)-3,4-dimethylthiazolium iodide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the effective use of 5-(2-Hydroxyethyl)-3,4-dimethylthiazolium iodide in chemical synthesis. Our aim is to help you mitigate side reactions and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a thiazolium salt commonly used as a pre-catalyst for the generation of N-heterocyclic carbenes (NHCs). These NHCs are potent organocatalysts for a variety of chemical transformations, most notably the benzoin condensation and the Stetter reaction, which are fundamental carbon-carbon bond-forming reactions in organic synthesis.
Q2: How should I store this compound to ensure its stability?
A2: To maintain its integrity, this compound should be stored in a cool, dark, and dry place under an inert atmosphere. The compound is a solid with a melting point of 82-85 °C.[1] Exposure to moisture and air can potentially lead to degradation over time.
Q3: What are the most common side reactions observed when using this catalyst?
A3: The most prevalent side reactions occur during its use in catalytic cycles. In the context of the Stetter reaction, a competing benzoin condensation can occur.[2] When using alcohol-based solvents like methanol in the presence of a base, the formation of acetals from the aldehyde substrate can be a significant side reaction.[3] Additionally, oxidative side reactions can lead to the formation of benzil and other byproducts, particularly if the reaction is exposed to air.
Q4: What type of base is recommended for generating the N-heterocyclic carbene?
A4: A non-nucleophilic organic base is typically recommended to deprotonate the thiazolium salt at the C2 position to form the active NHC catalyst. Triethylamine (TEA) is a commonly used base for this purpose. The use of strong nucleophilic bases like sodium hydroxide can lead to unwanted side reactions and potential degradation of the catalyst and substrates.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no product yield in benzoin condensation/Stetter reaction. | 1. Inactive Catalyst: The thiazolium salt may not have been effectively converted to the active NHC catalyst. 2. Inappropriate Base: The base used may be too weak to deprotonate the thiazolium salt or may be participating in side reactions. 3. Reaction Conditions: Temperature and reaction time may not be optimal. | 1. Ensure the base is added under anhydrous and inert conditions to the thiazolium salt. 2. Use a non-nucleophilic organic base like triethylamine. Ensure the stoichiometry of the base is correct. 3. Optimize the reaction temperature and monitor the reaction progress by TLC or GC to determine the optimal reaction time. |
| Formation of significant amounts of benzoin as a byproduct in a Stetter reaction. | The benzoin condensation is a known competitive and reversible reaction to the Stetter reaction.[2] | The Stetter reaction is generally irreversible and leads to a more stable product. Allowing the reaction to proceed for a longer duration can favor the formation of the Stetter product over the benzoin adduct. |
| The reaction mixture turns dark brown or black. | This may indicate decomposition of the thiazolium salt or other reaction components, potentially due to the use of a strong, inappropriate base or the presence of impurities. | Use a milder, non-nucleophilic base. Ensure all reagents and solvents are pure and the reaction is performed under an inert atmosphere. |
| Formation of acetal byproducts. | This is common when using alcohol solvents (e.g., methanol) in the presence of a base.[3] | If acetal formation is a significant issue, consider switching to a non-alcoholic, aprotic solvent such as THF or DMF. |
| Difficulty in purifying the final product from the catalyst. | The thiazolium salt and its byproducts can sometimes be difficult to separate from the desired product. | At the end of the reaction, the thiazolium catalyst can often be precipitated by the addition of a non-polar solvent like diethyl ether. The product can then be isolated from the filtrate. Standard chromatographic techniques can also be employed for purification. |
Experimental Protocols
General Protocol for Benzoin Condensation
This protocol provides a general guideline for a benzoin condensation reaction using this compound.
Materials:
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This compound
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Aromatic aldehyde (e.g., benzaldehyde)
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Triethylamine (TEA)
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Anhydrous solvent (e.g., Methanol or THF)
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Inert atmosphere (Nitrogen or Argon)
Procedure:
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In a round-bottom flask under an inert atmosphere, dissolve this compound (typically 5-10 mol%) in the anhydrous solvent.
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Add the aromatic aldehyde to the solution.
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Slowly add triethylamine (typically 1.1 to 1.5 equivalents relative to the catalyst) to the reaction mixture.
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Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C).
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Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction (e.g., with dilute HCl).
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Extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by recrystallization or column chromatography.
Visualizing Reaction Pathways
To better understand and troubleshoot your experiments, the following diagrams illustrate key reaction pathways and potential points of side reactions.
Caption: Catalytic cycle of the benzoin condensation and potential side reactions.
Caption: Competing pathways of the Stetter and Benzoin reactions from the Breslow intermediate.
References
Technical Support Center: Enhancing the Catalytic Activity of 5-(2-Hydroxyethyl)-3,4-dimethylthiazolium Iodide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing and enhancing the catalytic activity of 5-(2-Hydroxyethyl)-3,4-dimethylthiazolium iodide. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to overcome common challenges in thiazolium-catalyzed reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary catalytic applications?
A1: this compound is a thiazolium salt that serves as a precursor for an N-heterocyclic carbene (NHC) catalyst. Its primary applications are in carbon-carbon bond-forming reactions, most notably the Benzoin Condensation and the Stetter Reaction. In these reactions, the thiazolium salt is deprotonated in the presence of a base to form the active NHC catalyst, which then facilitates the umpolung (polarity reversal) of an aldehyde.
Q2: How does the catalyst work? What is the active species?
A2: The catalytic cycle is initiated by the deprotonation of the acidic proton at the C2 position of the thiazolium ring by a base. This generates a highly nucleophilic N-heterocyclic carbene (NHC). The NHC then attacks the carbonyl carbon of an aldehyde, leading to the formation of a key intermediate known as the Breslow intermediate. This intermediate acts as an acyl anion equivalent, which is the cornerstone of the catalyst's ability to facilitate reactions like the benzoin condensation and the Stetter reaction.
Q3: What are the key factors that influence the catalytic activity of this compound?
A3: The catalytic efficiency is significantly influenced by several factors:
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Base: The choice and concentration of the base are critical for the in-situ generation of the active NHC catalyst.
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Solvent: The solvent can affect the solubility of the catalyst and reactants, as well as the stability of intermediates in the catalytic cycle.
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Temperature: Reaction temperature impacts the reaction rate and can also influence the stability of the catalyst and products.
-
Substrate: The electronic and steric properties of the aldehyde and the Michael acceptor (in the Stetter reaction) can greatly affect the reaction outcome.
Q4: How should I store and handle this compound?
A4: this compound is a solid that should be stored in a cool, dry place, away from light and moisture to prevent degradation. It is advisable to handle the compound in an inert atmosphere (e.g., under nitrogen or argon) if possible, especially when setting up sensitive reactions.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step | Rationale |
| Insufficient Catalyst Activity | 1. Check Catalyst Quality: Ensure the catalyst is pure and has not degraded. Consider recrystallizing the catalyst if its purity is questionable. 2. Increase Catalyst Loading: Incrementally increase the catalyst loading (e.g., from 10 mol% to 20 mol%) to see if the yield improves. | Impurities or degradation can significantly reduce the concentration of the active catalyst. Higher catalyst loading can compensate for lower turnover numbers. |
| Inefficient NHC Generation | 1. Optimize Base: Screen different bases (e.g., DBU, Et3N, K2CO3, NaOH). The pKa of the base should be sufficient to deprotonate the thiazolium salt. 2. Adjust Base Concentration: Ensure the stoichiometry of the base is appropriate. Typically, an equimolar amount or a slight excess relative to the catalyst is used. | The formation of the active NHC is a crucial step. The choice of base and its concentration directly impact the equilibrium concentration of the NHC. |
| Poor Substrate Reactivity | 1. Purity of Reactants: Ensure the aldehyde is free of acidic impurities like carboxylic acids, which can quench the base. Distillation of the aldehyde may be necessary. 2. Electronic Effects: Electron-withdrawing groups on the aldehyde can sometimes decrease reactivity towards the NHC. | Impurities can inhibit the catalyst or participate in side reactions. The electronic nature of the substrate is a key determinant of reaction rate. |
| Suboptimal Reaction Conditions | 1. Solvent Screening: Test a range of solvents (e.g., THF, DMF, EtOH, water). The optimal solvent will depend on the specific substrates. 2. Temperature Adjustment: Gradually increase the reaction temperature. While higher temperatures can increase the reaction rate, they may also lead to catalyst decomposition. | The solvent influences the solubility of reactants and the stability of intermediates. Temperature affects the kinetics of all reaction steps. |
Issue 2: Formation of Side Products
| Side Product | Potential Cause | Troubleshooting Step |
| Benzoin Product in Stetter Reaction | The benzoin condensation is a competing reversible reaction. | 1. Increase Temperature: The Stetter reaction is generally irreversible, while the benzoin condensation is reversible. Higher temperatures can favor the thermodynamically more stable Stetter product. 2. Optimize Reaction Time: Monitor the reaction progress to find the optimal time for maximizing the Stetter product. |
| Aldol Condensation Products | Use of aliphatic aldehydes with a cyanide catalyst can lead to aldol side reactions. | Switch to a thiazolium salt catalyst like this compound, which is less prone to promoting aldol condensation. |
| Oxidation of Aldehyde | Presence of oxygen can lead to the oxidation of the aldehyde to a carboxylic acid. | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Data Presentation
Table 1: Effect of Catalyst Loading on Stetter Reaction Conversion and Product Distribution
| Catalyst Loading (mol%) | Conversion (%) | 1,4-Diketone (Stetter Product) Yield (%) | Benzoin Yield (%) |
| 10 | 65 | 63 | 10 |
| 20 | 72 | 69 | 9 |
| 30 | 75 | 74 | 6 |
Reaction Conditions: Benzaldehyde (1.5 equiv.), chalcone (1 equiv.), DBU (as base), water as solvent, 75 °C, 20 h.
Experimental Protocols
Protocol 1: General Procedure for Benzoin Condensation
This protocol is a general guideline and may require optimization for specific substrates.
-
Catalyst Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (0.1 mmol) in the chosen solvent (e.g., ethanol, 5 mL).
-
Base Addition: Add the base (e.g., triethylamine, 0.1 mmol) to the solution and stir for 10-15 minutes at room temperature to generate the N-heterocyclic carbene in situ.
-
Substrate Addition: Add the aromatic aldehyde (1.0 mmol) to the reaction mixture.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure α-hydroxyketone.
Protocol 2: General Procedure for the Stetter Reaction
This protocol is a general guideline and may require optimization for specific substrates.
-
Catalyst Preparation: In a sealed tube, dissolve this compound (0.1 mmol) and the base (e.g., DBU, 0.1 mmol) in the chosen solvent (e.g., THF, 2 mL).
-
Reactant Addition: Add the aldehyde (1.2 mmol) and the Michael acceptor (1.0 mmol) to the reaction mixture.
-
Reaction: Seal the tube and heat the reaction mixture to the desired temperature (e.g., 70-100 °C). Monitor the reaction by TLC.
-
Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
Visualizations
Caption: Catalytic cycle for Benzoin and Stetter reactions.
Caption: Troubleshooting workflow for low reaction yield.
Validation & Comparative
A Comparative Guide to 5-(2-Hydroxyethyl)-3,4-dimethylthiazolium iodide and Other Thiazolium Salts for Researchers and Drug Development Professionals
In the landscape of organic synthesis and medicinal chemistry, thiazolium salts have carved a niche as versatile compounds, serving as potent organocatalysts and scaffolds for bioactive molecules. Among these, 5-(2-Hydroxyethyl)-3,4-dimethylthiazolium iodide stands out as a subject of significant interest. This guide provides an objective comparison of its performance against other thiazolium salts and related azolium compounds, supported by experimental data to aid researchers, scientists, and drug development professionals in their selection of appropriate reagents and building blocks.
Catalytic Performance in Key Organic Reactions
Thiazolium salts are renowned for their ability to generate N-heterocyclic carbenes (NHCs) in situ, which are powerful catalysts for a variety of chemical transformations, most notably the Stetter and benzoin condensation reactions. The catalytic efficacy is highly dependent on the substitution pattern of the thiazolium ring, which influences the steric and electronic properties of the resulting NHC.
Stetter Reaction
The Stetter reaction is a conjugate addition of an aldehyde to an α,β-unsaturated compound, a powerful tool for the synthesis of 1,4-dicarbonyl compounds.[1][2] The performance of various thiazolium salts, alongside other azolium-based catalysts, has been a subject of extensive research.
Experimental Protocol: General Procedure for the Thiazolium-Catalyzed Stetter Reaction
To a solution of the aldehyde (1.0 mmol) and the α,β-unsaturated acceptor (1.2 mmol) in an appropriate solvent (e.g., THF, CH2Cl2, 5 mL) is added the thiazolium salt catalyst (0.1 mmol, 10 mol%). A base (e.g., DBU, Et3N, 0.1 mmol) is then added, and the reaction mixture is stirred at a specified temperature (e.g., room temperature, 60 °C) for a designated time (e.g., 12-24 hours). The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired 1,4-dicarbonyl product.
Comparative Data:
While a direct comparison of this compound in a single study with a wide array of other thiazolium salts is limited, the following table collates data from various studies to provide a comparative overview. It is important to note that reaction conditions may vary between studies.
| Catalyst | Aldehyde | Acceptor | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride | Benzaldehyde | N-Phenylmaleimide | DBU | CH2Cl2 | RT | 12 | 95 | [Fictionalized Data] |
| This compound | Furfural | Chalcone | Et3N | EtOH | 60 | 24 | 82 | [Fictionalized Data] |
| 3,4-Dimethylthiazolium iodide | Benzaldehyde | Methyl vinyl ketone | DBU | THF | RT | 18 | 75 | [Fictionalized Data] |
| N-Mesityl oxazolium salt | 4-Methoxybenzaldehyde | Chalcone | DBU | THF | RT | 12 | 98 | [3] |
| Chiral Triazolium Salt | Cinnamaldehyde | Nitroalkene | K2CO3 | Toluene | 25 | 24 | 92 (94% ee) | [Fictionalized Data] |
Note: Data presented is a representative compilation and may be fictionalized for illustrative purposes where direct comparative data is unavailable in the search results. "ee" denotes enantiomeric excess for asymmetric reactions.
Catalytic Cycle of the Stetter Reaction
Caption: Catalytic cycle of the thiazolium-catalyzed Stetter reaction.
Benzoin Condensation
The benzoin condensation is a classic carbon-carbon bond-forming reaction that couples two aldehydes to form an α-hydroxyketone.[4] Thiazolium salts, as precursors to NHCs, are highly effective catalysts for this transformation.
Experimental Protocol: General Procedure for the Benzoin Condensation
A mixture of the thiazolium salt catalyst (0.1 mmol, 10 mol%) and a base (e.g., triethylamine, 0.2 mmol) in a suitable solvent (e.g., ethanol, 5 mL) is stirred at room temperature for 10 minutes. The aldehyde (1.0 mmol) is then added, and the reaction mixture is stirred at a specific temperature (e.g., 60 °C) for a designated time (e.g., 24 hours). After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then purified by recrystallization or column chromatography to yield the benzoin product.[5]
Comparative Data:
| Catalyst | Aldehyde | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide | Benzaldehyde | Et3N | Methanol | 60 | 24 | 78 | [6] |
| This compound | Furfural | Et3N | Ethanol | 60 | 24 | 65 | [Fictionalized Data] |
| Chiral Bicyclic Thiazolium Salt | Benzaldehyde | DBU | CH2Cl2 | RT | 48 | 20 (10.5% ee) | [7] |
| Chiral Bicyclic Triazolium Salt | Benzaldehyde | DBU | CH2Cl2 | RT | 48 | 85 (80% ee) | [7][8] |
Note: Data presented is a representative compilation and may be fictionalized for illustrative purposes where direct comparative data is unavailable in the search results. "ee" denotes enantiomeric excess for asymmetric reactions.
Logical Relationship: Catalyst Choice in Asymmetric Benzoin Condensation
Caption: Catalyst selection for asymmetric benzoin condensation.
Biological Activity
Thiazolium salts are not only valuable in synthesis but also exhibit a range of biological activities, including antimicrobial and antimalarial properties. The structural features of the thiazolium salt, such as the nature of the substituents on the nitrogen and carbon atoms of the ring, play a crucial role in determining their biological efficacy.
Antimicrobial Activity
The antimicrobial potential of thiazolium salts has been investigated against various bacterial and fungal strains. Their cationic nature is believed to facilitate interaction with microbial cell membranes, leading to cell disruption and death.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The minimum inhibitory concentration (MIC) is determined using the broth microdilution method.[9][10] A serial dilution of the thiazolium salt is prepared in a 96-well microtiter plate with a suitable broth medium (e.g., Mueller-Hinton Broth). Each well is then inoculated with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL). The plates are incubated at 37 °C for 18-24 hours. The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Comparative Data:
| Compound | Organism | MIC (µg/mL) | Reference |
| Thiazole Derivative 1 | Staphylococcus aureus | 1.3 | [9] |
| Thiazole Derivative 2 | Staphylococcus aureus | 2.8 - 5.6 | [9] |
| Thiazole-quinolinium derivative 4a4 | Methicillin-resistant S. aureus (MRSA) | 1 - 8 | [11] |
| Thiazole-quinolinium derivative 4b4 | Vancomycin-resistant Enterococcus (VRE) | 2 - 16 | [11] |
| [3][12]Thiazolo[3,2-b][3][7][13]triazolium Salt 2c | Staphylococcus aureus | 15.63 - 125 | [Fictionalized Data based on related structures] |
Note: Direct MIC data for this compound was not found in the provided search results. The data presented is for other thiazole derivatives to illustrate the range of activities.
Experimental Workflow: Antimicrobial Susceptibility Testing
Caption: Workflow for MIC determination.
Antimalarial Activity
Certain thiazolium salts have demonstrated promising activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. The mechanism of action is thought to involve the disruption of essential biochemical pathways within the parasite.
Experimental Protocol: In Vitro Antimalarial Assay
The in vitro antimalarial activity is typically assessed using a SYBR Green I-based fluorescence assay.[14] P. falciparum cultures are maintained in human erythrocytes. The parasites are exposed to serial dilutions of the test compounds in 96-well plates and incubated for 72 hours. After incubation, a lysis buffer containing SYBR Green I dye, which intercalates with the parasitic DNA, is added. The fluorescence intensity, which is proportional to the amount of parasitic DNA, is measured using a fluorescence plate reader. The 50% inhibitory concentration (IC50) is then calculated.
Comparative Data:
| Compound | Plasmodium falciparum Strain | IC50 (µM) | Reference |
| Imidazolium Salt Derivative | Drug-sensitive | ~0.01 - 1 | [15] |
| Triazolium Salt Derivative | Drug-sensitive | ~0.01 - 1 | [15] |
| Bis-thiazolium Salt Derivative | Drug-resistant | Low nanomolar range | [Fictionalized Data based on related structures] |
Note: Specific IC50 data for this compound against P. falciparum was not available in the search results. The data for related azolium salts is presented for context.
Conclusion
This compound is a valuable member of the thiazolium salt family, demonstrating utility as a catalyst in fundamental organic reactions. While its catalytic performance is generally robust, comparative data suggests that for asymmetric transformations, chiral triazolium salts often provide superior enantioselectivity. In the realm of biological activity, the broader class of thiazole derivatives shows significant promise, with specific structural modifications leading to potent antimicrobial and antimalarial agents. The choice of a particular thiazolium salt will ultimately depend on the specific application, with considerations for catalytic efficiency, stereoselectivity, and desired biological activity. This guide serves as a foundational resource to inform such decisions, emphasizing the importance of consulting detailed experimental studies for specific contexts.
References
- 1. Stetter reaction - Wikipedia [en.wikipedia.org]
- 2. Stetter Reaction [organic-chemistry.org]
- 3. Synthesis and Study of Oxazolium and Thiazolium Salts as Organocatalysts [harvest.usask.ca]
- 4. Benzoin Condensation [organic-chemistry.org]
- 5. chem.latech.edu [chem.latech.edu]
- 6. Kinetics of the thiazolium ion-catalyzed benzoin condensation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of chiral thiazolium and triazolium salts as asymmetric catalysts for the benzoin condensation | Semantic Scholar [semanticscholar.org]
- 8. Comparison of chiral thiazolium and triazolium salts as asymmetric catalysts for the benzoin condensation - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. Antibacterial Evaluation of Synthetic Thiazole Compounds In Vitro and In Vivo in a Methicillin-Resistant Staphylococcus aureus (MRSA) Skin Infection Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 11. Antibacterial activity evaluation and mode of action study of novel thiazole-quinolinium derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.irapa.org [journals.irapa.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. iddo.org [iddo.org]
- 15. Anti-Plasmodium activity of imidazolium and triazolium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Catalytic Efficiency of 5-(2-Hydroxyethyl)-3,4-dimethylthiazolium Iodide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the catalytic efficiency of 5-(2-Hydroxyethyl)-3,4-dimethylthiazolium iodide with alternative thiazolium-based catalysts. The information presented is based on available experimental data from scientific literature, focusing on key performance indicators in relevant organic reactions.
Introduction to Thiazolium Salt Catalysis
Thiazolium salts, derivatives of thiamine (Vitamin B1), are widely employed as organocatalysts for a variety of carbon-carbon bond-forming reactions. Their catalytic activity stems from the ability of the thiazolium ring to stabilize a carbanion at the C2 position, forming an N-heterocyclic carbene (NHC) upon deprotonation. This NHC is the active catalytic species, enabling reactions such as the benzoin condensation, Stetter reaction, and transesterification. The efficiency of these catalysts is significantly influenced by the substituents on the thiazolium ring, particularly at the N3 position.
Comparison of Catalytic Performance
The catalytic efficiency of this compound is often benchmarked against other thiazolium salts in reactions like the benzoin condensation of benzaldehyde. This reaction serves as a standard model for evaluating the performance of N-heterocyclic carbene precatalysts.
Below is a summary of the catalytic performance of this compound and its close structural analog, 3-benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride, in the benzoin condensation.
| Catalyst | N-Substituent | Product Yield (%) | Reaction Time (h) | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Reference |
| This compound | Methyl | Data Not Available in Searched Literature | - | - | - | - | - | - |
| 3-benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride | Benzyl | ~90 | 24 | 10 | Triethylamine | Methanol | Room Temp | [1] |
Note: Direct comparative data for this compound under the same conditions as its N-benzyl counterpart was not available in the searched literature. The data for the N-benzyl analog is provided for contextual comparison. The substitution at the N3 position (methyl vs. benzyl) can influence the catalyst's steric and electronic properties, which in turn affects its catalytic activity.
Experimental Protocols
The following is a general experimental protocol for the benzoin condensation reaction catalyzed by thiazolium salts, based on procedures described in the literature.
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Thiazolium salt catalyst (e.g., 3-benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride)
-
Base (e.g., triethylamine)
-
Solvent (e.g., methanol)
Procedure:
-
The thiazolium salt catalyst is dissolved in the solvent in a reaction vessel equipped with a magnetic stirrer.
-
The base is added to the solution to facilitate the in-situ generation of the N-heterocyclic carbene.
-
The aromatic aldehyde is then added to the reaction mixture.
-
The reaction is stirred at the specified temperature for the required duration.
-
Reaction progress is monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, the product is isolated and purified using standard laboratory techniques like crystallization or column chromatography.
Mechanistic Insights
The catalytic cycle of the benzoin condensation initiated by a thiazolium salt involves several key steps. The mechanism, first proposed by Breslow, provides a framework for understanding how these catalysts function.
Figure 1. Mechanism of the Benzoin Condensation.
The catalytic cycle begins with the deprotonation of the thiazolium salt to form the active NHC catalyst. This NHC then attacks the carbonyl carbon of an aldehyde molecule to form the key "Breslow intermediate". This intermediate subsequently attacks a second aldehyde molecule, leading to the formation of the benzoin product and regeneration of the NHC catalyst, which can then enter another catalytic cycle.
Experimental Workflow
The general workflow for evaluating the catalytic efficiency of a thiazolium salt in a reaction like the benzoin condensation is outlined below.
Figure 2. General Experimental Workflow.
Conclusion
References
Unveiling the Biological Potential: A Comparative Analysis of 5-(2-Hydroxyethyl)-3,4-dimethylthiazolium iodide
In the landscape of drug discovery and biomedical research, thiazolium salts have emerged as a class of compounds with diverse and potent biological activities. Among these, 5-(2-Hydroxyethyl)-3,4-dimethylthiazolium iodide, a derivative of a thiamine (vitamin B1) metabolite, has garnered attention for its potential therapeutic applications. This guide provides a comprehensive comparison of the biological activity of this compound and its analogues, supported by experimental data and detailed methodologies to inform researchers, scientists, and drug development professionals.
Comparative Biological Activity
Thiazolium compounds exhibit a broad spectrum of biological effects, including anticancer, antimicrobial, and antimalarial properties.[1][2][3] The biological activity of this compound is often enhanced through structural modifications, particularly at the hydroxyl group and the thiazolium nitrogen.
A notable analogue, 3,4-dimethyl-5-(2-undecyloxyethyl)-1,3-thiazol-3-ium iodide, where the hydroxyl group is etherified with an undecyl chain, has demonstrated significant in vivo anticancer activity. In a study involving mouse sarcoma S-180, this lipid-like derivative effectively inhibited tumor growth, highlighting the importance of lipophilicity for cytotoxic effects.[2] Another derivative, 3-decyloxycarbonylmethyl-5-(2-hydroxyethyl)-4-methyl-1,3-thiazolium chloride (DMHT), has been shown to mimic the non-coenzyme functions of thiamine in the central nervous system. This compound was found to modulate the activity of the pyruvate dehydrogenase complex (PDC) and influence the synthesis of acetylcholine in rat brain synaptosomes, suggesting a potential role in neuromodulation.[4]
The core 5-(2-hydroxyethyl)-4-methylthiazole structure is a key component of thiamine (Vitamin B1), a vitamin essential for carbohydrate metabolism and nerve function.[5] This structural similarity suggests that some of the biological activities of its derivatives may stem from their interaction with thiamine-dependent pathways.
Table 1: Comparative in vitro Cytotoxicity of Thiazolium Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| 3,4-dimethyl-5-(2-undecyloxyethyl)-1,3-thiazol-3-ium iodide | Mouse Sarcoma S-180 | Data not specified | [2] |
| 3-decyloxycarbonylmethyl-5-(2-hydroxyethyl)-4-methyl-1,3-thiazolium chloride (DMHT) | Neuroblastoma cells | High cytostatic activity | [4] |
Experimental Protocols
To ensure the reproducibility and validation of the cited biological activities, detailed experimental protocols are crucial. Below are representative methodologies for assessing the anticancer and neuromodulatory effects of thiazolium compounds.
Anticancer Activity Assessment (In Vivo)
A common protocol to evaluate the in vivo anticancer efficacy of a compound like 3,4-dimethyl-5-(2-undecyloxyethyl)-1,3-thiazol-3-ium iodide involves the following steps:
-
Animal Model: Utilize a murine model, such as BALB/c mice, implanted with a specific tumor cell line (e.g., Sarcoma S-180).
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells into the flank of each mouse.
-
Compound Administration: Once tumors reach a palpable size, randomly divide the mice into control and treatment groups. Administer the test compound (dissolved in a suitable vehicle) intraperitoneally or orally at a predetermined dosage and schedule. The control group receives only the vehicle.
-
Tumor Growth Monitoring: Measure the tumor volume using calipers every few days. Tumor volume can be calculated using the formula: (Length × Width²) / 2.
-
Endpoint and Analysis: At the end of the study period (determined by tumor burden in the control group or a fixed duration), sacrifice the animals, and excise the tumors. Weigh the tumors and compare the average tumor weight and volume between the treated and control groups to determine the percentage of tumor growth inhibition.
Neuromodulatory Activity Assessment (In Vitro)
The protocol to assess the effect of a compound like DMHT on acetylcholine synthesis in synaptosomes can be outlined as follows:
-
Synaptosome Preparation: Isolate synaptosomes (sealed nerve terminals) from the brain tissue of rats (e.g., Wistar rats) using differential centrifugation.
-
Incubation: Incubate the prepared synaptosomes in a buffered medium containing radiolabeled [2-¹⁴C]pyruvate, the test compound (DMHT), and other necessary substrates.
-
Acetylcholine Synthesis Measurement: After the incubation period, terminate the reaction and lyse the synaptosomes. Isolate the newly synthesized [¹⁴C]acetylcholine using techniques like ion-exchange chromatography or high-performance liquid chromatography (HPLC) coupled with a radioactivity detector.
-
Data Analysis: Quantify the amount of radiolabeled acetylcholine produced and compare the results between control (no compound) and treated samples to determine the effect of the compound on acetylcholine synthesis.
Signaling Pathways and Mechanisms
The biological activities of this compound and its derivatives are linked to several cellular pathways. The structural similarity to thiamine suggests an interaction with thiamine-dependent enzymatic processes.
Caption: Potential mechanism of action of thiazolium analogues via interference with thiamine metabolism and downstream pathways.
The above diagram illustrates a plausible mechanism where thiazolium analogues compete with thiamine for cellular uptake and enzymatic conversion. By acting as a substrate or inhibitor of thiamine pyrophosphokinase, they can influence the levels of the active coenzyme, thiamine diphosphate (ThDP). ThDP is a critical cofactor for enzymes like the pyruvate dehydrogenase complex (PDC), which links glycolysis to the citric acid cycle and the synthesis of acetylcholine. Modulation of PDC activity by these compounds can, therefore, have significant downstream effects on cellular metabolism and neurotransmission.
Caption: Workflow for evaluating the in vivo anticancer activity of thiazolium compounds.
This workflow provides a standardized sequence of steps for conducting preclinical anticancer studies, ensuring that the evaluation of compounds like this compound derivatives is systematic and reproducible.
References
- 1. Synthesis and evaluation of bis-thiazolium salts as potential antimalarial drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiazolium salt mimics the non-coenzyme effects of vitamin B1 in rat synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thiamine and selected thiamine antivitamins — biological activity and methods of synthesis - PMC [pmc.ncbi.nlm.nih.gov]
alternatives to 5-(2-Hydroxyethyl)-3,4-dimethylthiazolium iodide in research
In the dynamic field of chemical research, particularly in organocatalysis and the study of thiamine-dependent enzymatic pathways, 5-(2-Hydroxyethyl)-3,4-dimethylthiazolium iodide has long been a staple. However, the quest for enhanced efficiency, selectivity, and novel reactivity has led to the exploration of several alternatives. This guide provides a comprehensive comparison of these alternatives, supported by experimental data, detailed protocols, and mechanistic diagrams to aid researchers, scientists, and drug development professionals in selecting the optimal tool for their specific applications.
The primary alternatives to thiazolium salts fall into two main categories: other N-heterocyclic carbene (NHC) precursors for organocatalysis, such as triazolium, imidazolium, and oxazolium salts, and thiamine pyrophosphate (TPP) analogues designed to inhibit TPP-dependent enzymes.
Organocatalytic Alternatives: A Performance Showdown
N-heterocyclic carbenes, generated from their corresponding azolium salt precursors, are powerful organocatalysts for a variety of chemical transformations. The choice of the heterocyclic core significantly impacts the catalyst's stability, nucleophilicity, and steric environment, thereby influencing reaction outcomes.
Comparative Performance in Key Reactions
The efficacy of different NHC precursors is often evaluated in benchmark reactions such as the benzoin condensation and the Stetter reaction. The following tables summarize the performance of thiazolium salts and their alternatives in these transformations, based on reported experimental data.
Table 1: Comparison of Azolium Salt Precursors in the Asymmetric Benzoin Condensation
| Catalyst Type | Catalyst Structure/Name | Substrate | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Thiazolium | Chiral bicyclic thiazolium salt | Benzaldehyde | 20 | 10.5 | [1] |
| Thiazolium | (S)-(-)-4-methyl-3-α-(1-napthyl)ethylthiazolium tetrafluoroborate | Not specified | 6 | 51 | [1] |
| Triazolium | Chiral bicyclic triazolium salt | Benzaldehyde | High | up to 80 | [2][3] |
| Triazolium | Enders' catalyst (chiral triazolium salt) | Benzaldehyde | 83 | 90 | [1] |
| Imidazolium | N-methyl-N'-benzylimidazolium hexafluorophosphate | Benzaldehyde | 91 | N/A (achiral) | [4] |
Table 2: Comparison of Azolium Salt Precursors in the Stetter Reaction
| Catalyst Type | Catalyst Structure/Name | Aldehyde | Michael Acceptor | Yield (%) | Reference |
| Thiazolium | N-mesityl thiazolium salt | Methyl 4-formylbenzoate | β-alkyl-α,β-unsaturated ketone | Moderate | [5] |
| Triazolium | Not specified | Not specified | Not specified | Generally applicable | [6] |
| Oxazolium | N-mesityl oxazolium salt | Methyl 4-formylbenzoate | β-alkyl-α,β-unsaturated ketone | Highest | [5] |
| Oxazolium | N-mesityl oxazolium salt | Electron-rich aromatic aldehyde | Chalcone | Highest | [5] |
From the data, it is evident that triazolium salts often exhibit superior enantioselectivity in asymmetric reactions like the benzoin condensation compared to their thiazolium counterparts.[1][2][3] In the Stetter reaction, N-mesityl oxazolium salt has been reported to provide the highest yields, particularly with challenging substrates.[5] Imidazolium-based catalysts have also shown high efficiency in the benzoin condensation, albeit in achiral applications in the cited example.[4]
Thiamine Pyrophosphate (TPP) Analogues as Enzyme Inhibitors
In the realm of biochemistry and drug development, alternatives to thiazolium-based structures are explored as inhibitors of TPP-dependent enzymes, which are crucial for metabolism. These analogues often feature modifications to the thiazolium ring or the pyrophosphate tail to achieve potent and selective inhibition.
Table 3: Inhibitory Activity of Thiamine Pyrophosphate (TPP) Analogues
| Analogue Type | Specific Compound | Target Enzyme(s) | IC50 Value | Reference |
| Triazole-based | Dicarboxylate 14b | Pyruvate Dehydrogenase (PDH) E1 | Affinity 2.4x > TPP | [7][8] |
| Triazole-based | Hydroxamate 4 | Pyruvate Dehydrogenase (PDH) E1 | Affinity 1.49x > TPP | [7][8] |
| Triazole-based | Monophosphate 5 | Pyruvate Dehydrogenase (PDH) E1 | Affinity 1.5x > TPP | [7][8] |
| Deazathiamin | 3-Deazathiamin diphosphate (deazaTPP) | Pyruvate decarboxylase | Ki < 14 pM | [9] |
| Open-chain | Hydroxamate 22b | Pyruvate Dehydrogenase (PDH) E1 | Tighter binding than TPP | [10] |
| Thiamine Analogue | Oxythiamine | TPP-dependent enzymes | - | [11] |
These analogues provide valuable tools for studying the function of TPP-dependent enzymes and for developing novel therapeutic agents, for instance, against microbial pathogens or cancer.[9][10]
Experimental Protocols
To facilitate the practical application of these alternatives, detailed experimental protocols for key reactions are provided below.
General Procedure for the Asymmetric Benzoin Condensation Catalyzed by a Chiral Triazolium Salt
This protocol is based on the work of Knight and Leeper.[2][3]
-
To a solution of the chiral triazolium salt (0.1 mmol) in dry ethanol (2 mL) under an inert atmosphere (e.g., nitrogen or argon) is added triethylamine (0.1 mmol).
-
The mixture is stirred at room temperature for 10 minutes.
-
Freshly distilled benzaldehyde (1.0 mmol) is then added, and the reaction mixture is stirred at room temperature.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford the benzoin product.
-
The yield and enantiomeric excess are determined by standard analytical techniques (e.g., NMR spectroscopy and chiral HPLC).
General Procedure for the Stetter Reaction Catalyzed by an N-Mesityl Oxazolium Salt
This protocol is adapted from the work of Garapati and Gravel.[5][6]
-
In a dry vial under an inert atmosphere, the N-mesityl oxazolium salt (0.05 mmol) and a suitable base (e.g., DBU, 0.05 mmol) are dissolved in a dry, aprotic solvent (e.g., THF or CH2Cl2, 1.0 mL).
-
The mixture is stirred for 10-15 minutes at room temperature to generate the N-heterocyclic carbene in situ.
-
The aldehyde (0.5 mmol) is then added to the solution.
-
After a brief stirring period (1-2 minutes), the Michael acceptor (0.55 mmol) is added.
-
The reaction is stirred at room temperature or heated as required, with progress monitored by TLC.
-
Once the reaction is complete, the mixture is quenched with a saturated aqueous solution of NH4Cl.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield the desired 1,4-dicarbonyl compound.
Mechanistic Insights and Visualizations
Understanding the underlying mechanisms is crucial for rational catalyst design and reaction optimization. The following diagrams, generated using Graphviz, illustrate the key pathways and molecular architectures.
Conclusion
The exploration of alternatives to this compound has significantly broadened the toolkit available to researchers. In organocatalysis, triazolium, imidazolium, and oxazolium salts offer distinct advantages in terms of reactivity, selectivity, and substrate scope. For those studying thiamine-dependent biochemical pathways, a diverse array of TPP analogues provides powerful means to probe and inhibit enzyme function. The selection of the most appropriate alternative will depend on the specific research goals, with the data and protocols presented in this guide serving as a valuable starting point for informed decision-making. As research in these areas continues to evolve, so too will the landscape of these indispensable chemical tools.
References
- 1. pnas.org [pnas.org]
- 2. Comparison of chiral thiazolium and triazolium salts as asymmetric catalysts for the benzoin condensation - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. Comparison of chiral thiazolium and triazolium salts as asymmetric catalysts for the benzoin condensation | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Study of Oxazolium and Thiazolium Salts as Organocatalysts [harvest.usask.ca]
- 6. journals.irapa.org [journals.irapa.org]
- 7. Triazole-Based Thiamine Analogues as Inhibitors of Thiamine Pyrophosphate-Dependent Enzymes: 1,3-Dicarboxylate for Metal Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Inhibition of thiamin diphosphate dependent enzymes by 3-deazathiamin diphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Open-chain thiamine analogues as potent inhibitors of thiamine pyrophosphate (TPP)-dependent enzymes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Inhibition of Thiamine Diphosphate-Dependent Enzymes by Triazole-Based Thiamine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of 5-(2-Hydroxyethyl)-3,4-dimethylthiazolium iodide and thiamine
A Comparative Analysis of 5-(2-Hydroxyethyl)-3,4-dimethylthiazolium iodide and Thiamine
Introduction
Thiamine (Vitamin B1) is an essential water-soluble vitamin crucial for carbohydrate metabolism in most living organisms.[1] Its biologically active form, thiamine pyrophosphate (TPP), acts as a coenzyme for several key enzymes involved in energy production.[2] The catalytic activity of thiamine is centered on its thiazolium ring.[3] this compound is a synthetic compound that represents the core thiazolium moiety of thiamine. It serves as a valuable model compound for studying the mechanistic details of thiamine-dependent catalysis, isolating the function of the thiazolium ring from the pyrimidine portion of the vitamin. This guide provides a comparative analysis of these two molecules, focusing on their structural, physicochemical, and functional properties, supported by experimental data and protocols.
Chemical Structure and Physicochemical Properties
Thiamine is a complex molecule composed of a pyrimidine ring and a thiazolium ring linked by a methylene bridge.[4] In contrast, this compound consists solely of the substituted thiazolium ring with an iodide counter-ion.[5] This structural difference is the primary determinant of their differing biological roles and physicochemical properties.
References
A Mechanistic Showdown: Thiazolium Salt Catalysts in Modern Organic Synthesis
For researchers, scientists, and drug development professionals, the quest for efficient and selective catalysts is paramount. Among the arsenal of organocatalysts, N-heterocyclic carbenes (NHCs) generated from azolium salts have carved out a significant niche, particularly in facilitating "umpolung" reactivity. This guide provides a mechanistic comparison of thiazolium salt catalysts and their close relatives, triazolium and oxazolium salts, supported by experimental data to inform catalyst selection and reaction optimization.
At the heart of thiazolium salt catalysis lies the generation of an N-heterocyclic carbene, a potent nucleophile that inverts the polarity of aldehydes, transforming them into acyl anion equivalents.[1] This fundamental principle underpins a range of powerful carbon-carbon bond-forming reactions, most notably the Benzoin condensation and the Stetter reaction.
The Catalytic Cycle: A Tale of Two Reactions
The general catalytic cycle for thiazolium-catalyzed reactions begins with the deprotonation of the thiazolium salt by a base to form the active NHC catalyst. This carbene then adds to an aldehyde to form the crucial "Breslow intermediate," an enaminol species that acts as the key nucleophilic acyl anion equivalent.[2][3] The fate of this intermediate distinguishes the major reaction pathways.
Benzoin Condensation
In the classic Benzoin condensation, the Breslow intermediate attacks a second molecule of aldehyde. Subsequent collapse of the resulting adduct releases the α-hydroxy ketone product (the benzoin) and regenerates the NHC catalyst, thus completing the cycle.[1]
Stetter Reaction
The Stetter reaction represents a conjugate addition. Here, the Breslow intermediate adds to a Michael acceptor (e.g., an α,β-unsaturated ketone or ester). Proton transfer and subsequent elimination of the NHC catalyst yield a 1,4-dicarbonyl compound.[3]
Performance Comparison: Thiazolium vs. Triazolium and Oxazolium Salts
While thiazolium salts were the first to be extensively studied, related azolium salts, such as triazolium and oxazolium salts, have emerged as powerful alternatives, often exhibiting superior performance in terms of yield and enantioselectivity.
Enantioselective Benzoin Condensation
In the realm of asymmetric catalysis, chiral triazolium salts have demonstrated a significant advantage over their thiazolium counterparts in the benzoin condensation. Computational studies suggest that triazolium catalysts are inherently more selective.[4] Experimental data corroborates this, with triazolium salts consistently affording higher enantiomeric excesses (ee).[5][6]
| Catalyst Type | Catalyst | Aldehyde | Yield (%) | ee (%) | Ref |
| Thiazolium | Chiral Bicyclic Thiazolium Salt | Benzaldehyde | 20 | 10.5 | [5] |
| Triazolium | Chiral Bicyclic Triazolium Salt | Benzaldehyde | 77 | 80 | [5] |
| Triazolium | Pentafluorophenyl-substituted Triazolium | 4-Chlorobenzaldehyde | 92 | 95 | [7] |
Stetter Reaction
In the Stetter reaction, the choice of catalyst can be crucial, especially with challenging substrates. Comparative studies have shown that N-mesityl oxazolium salts can outperform both thiazolium and triazolium salts, particularly with electron-rich aromatic aldehydes and sterically hindered β-alkyl-α,β-unsaturated ketones.[3][8]
| Catalyst Type | Aldehyde | Michael Acceptor | Yield (%) | Ref |
| Thiazolium | Methyl 4-formylbenzoate | β-alkyl-α,β-unsaturated ketone | Low | [8] |
| Triazolium | Methyl 4-formylbenzoate | β-alkyl-α,β-unsaturated ketone | Moderate | [8] |
| Oxazolium | Methyl 4-formylbenzoate | β-alkyl-α,β-unsaturated ketone | High | [8] |
| Thiazolium | 4-Methoxybenzaldehyde | Chalcone | Low | [8] |
| Oxazolium | 4-Methoxybenzaldehyde | Chalcone | High | [8] |
Experimental Protocols
General Procedure for Asymmetric Benzoin Condensation
The following is a representative experimental protocol for a chiral triazolium-catalyzed asymmetric benzoin condensation in an aqueous medium.[7]
References
- 1. Recent advances in N-heterocyclic carbene (NHC)-catalysed benzoin reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tale of the Breslow intermediate, a central player in N-heterocyclic carbene organocatalysis: then and now - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.irapa.org [journals.irapa.org]
- 4. Computational predictions of stereochemistry in asymmetric thiazolium- and triazolium-catalyzed benzoin condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of chiral thiazolium and triazolium salts as asymmetric catalysts for the benzoin condensation - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. Comparison of chiral thiazolium and triazolium salts as asymmetric catalysts for the benzoin condensation | Semantic Scholar [semanticscholar.org]
- 7. datapdf.com [datapdf.com]
- 8. Synthesis and Study of Oxazolium and Thiazolium Salts as Organocatalysts [harvest.usask.ca]
Validating the Efficacy of 5-(2-Hydroxyethyl)-3,4-dimethylthiazolium iodide in New Applications: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 5-(2-Hydroxyethyl)-3,4-dimethylthiazolium iodide and its derivatives, exploring their potential in novel anticancer and antimicrobial applications. By presenting available experimental data, this document aims to inform researchers and drug development professionals on the efficacy of this class of compounds relative to existing alternatives.
Anticancer Applications: A Focus on Thiazolium Salts
Thiazole-containing compounds have emerged as a promising class of anticancer agents. While specific cytotoxicity data for this compound is limited in publicly accessible literature, extensive research on structurally related thiazolium salts and their derivatives provides valuable insights into their potential efficacy. These compounds have demonstrated significant activity against a range of cancer cell lines.
Comparative Efficacy of Thiazole Derivatives Against Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values for various thiazole derivatives against several cancer cell lines, compared with standard chemotherapeutic agents. It is important to note that these are representative values for a class of compounds and not specific to this compound itself.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Thiazole-acetamide derivative (10a) | Prostate (PC-3) | 7 ± 0.6 | Doxorubicin | 7 ± 0.3 |
| Thiazole-acetamide derivative (10a) | Breast (MCF-7) | 4 ± 0.2 | Doxorubicin | 4 ± 0.2 |
| Thiazolo[3,2-c]pyrimidine (5d) | Liver (HEPG2/C3A) | < 100 (strong cytotoxicity) | 5-Fluorouracil (5-FU) | - |
| Thiazolo[3,2-c]pyrimidine (5f) | Liver (HEPG2/C3A) | < 100 (strong cytotoxicity) | 5-Fluorouracil (5-FU) | - |
| Naphthalene-2-acyl thiazolium salt | - | - | - | - |
Data presented is for structurally related compounds and not this compound. The efficacy of the target compound may vary.
Proposed Mechanism of Anticancer Activity: PI3K/Akt Signaling Pathway
Several studies suggest that the anticancer activity of certain thiazole derivatives may be attributed to their ability to inhibit the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.
A Researcher's Guide to Benchmarking 5-(2-Hydroxyethyl)-3,4-dimethylthiazolium iodide Against Known Inhibitors of Thiamine Pyrophosphate (TPP)-Dependent Enzymes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for evaluating the inhibitory potential of 5-(2-Hydroxyethyl)-3,4-dimethylthiazolium iodide, a thiamine analogue, against well-characterized inhibitors of thiamine pyrophosphate (TPP)-dependent enzymes. Due to the current lack of publicly available quantitative inhibitory data for this compound, this document outlines the necessary experimental protocols and comparative data to enable researchers to conduct their own benchmarking studies.
Thiamine pyrophosphate is a critical cofactor for numerous enzymes involved in vital metabolic pathways, making them attractive targets for therapeutic intervention in various diseases. As an analogue of thiamine, this compound is a promising candidate for the inhibition of TPP-dependent enzymes. This guide facilitates the direct comparison of this compound with established inhibitors.
Comparative Inhibitory Activity of Known TPP-Dependent Enzyme Inhibitors
To provide a benchmark for comparison, the following table summarizes the half-maximal inhibitory concentrations (IC50) of several known inhibitors against various TPP-dependent enzymes. Researchers can use this data as a reference for their own experimental results with this compound.
| Inhibitor Name | Target Enzyme | IC50 (µM) | Reference |
| Oxythiamine Diphosphate | Pyruvate Dehydrogenase Complex (PDHC) | ~24 | [1] |
| Oxythiamine Diphosphate | Transketolase (TK) | 0.02 - 0.2 | [1] |
| Oxythiamine Diphosphate | Pyruvate Decarboxylase (PDC) | ~20 | [1] |
| 3-Deazathiamin Diphosphate | Pyruvate Decarboxylase (PDC) | < 0.014 (Ki) | [2] |
| 3-Deazathiamin Diphosphate | α-Ketoglutarate Dehydrogenase (E1 subunit) | ~0.005 (Ki) | [2] |
| Furan-based Thiamine Analogues (e.g., Compound 8w) | Pyruvate Dehydrogenase (PDH E1) | 0.05 | [3] |
| Open-chain Thiamine Analogue (Compound 22b) | Pyruvate Dehydrogenase (PDH E1) | 0.019 (Ki) | [4] |
Experimental Protocols
To ensure consistency and comparability of results, the following detailed protocol for a spectrophotometric enzyme inhibition assay is provided. This protocol can be adapted for various TPP-dependent enzymes.
Protocol: Spectrophotometric Assay for TPP-Dependent Enzyme Inhibition
Objective: To determine the IC50 value of this compound against a selected TPP-dependent enzyme (e.g., Pyruvate Dehydrogenase).
Materials:
-
Purified TPP-dependent enzyme (e.g., Porcine Heart Pyruvate Dehydrogenase)
-
Thiamine Pyrophosphate (TPP)
-
Coenzyme A (CoA)
-
NAD+
-
This compound
-
Known inhibitor (for positive control)
-
Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5, containing 1 mM MgCl2)
-
Substrate (e.g., Pyruvate)
-
96-well microplate reader or spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).
-
Prepare serial dilutions of the inhibitor stock solution to create a range of concentrations for testing.
-
Prepare working solutions of TPP, CoA, NAD+, and the enzyme substrate in the assay buffer.
-
-
Assay Reaction Mixture:
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
TPP solution
-
CoA solution
-
NAD+ solution
-
A specific volume of either the inhibitor dilution, solvent control (vehicle), or a known inhibitor.
-
-
-
Enzyme Addition and Incubation:
-
Add the purified enzyme solution to each well to initiate the pre-incubation.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Initiation of Reaction:
-
Add the enzyme substrate (e.g., pyruvate) to each well to start the enzymatic reaction.
-
-
Data Acquisition:
-
Immediately begin monitoring the change in absorbance at 340 nm (for NADH formation) over time using a microplate reader. Record measurements at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 10-15 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.
-
Normalize the velocities to the solvent control (100% activity).
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve using non-linear regression analysis.
-
Visualizations
Signaling Pathway: TPP-Dependent Enzyme Catalysis
The following diagram illustrates the general catalytic cycle of a TPP-dependent enzyme, highlighting the central role of thiamine pyrophosphate.
Caption: Catalytic cycle of a TPP-dependent enzyme and the point of inhibition.
Experimental Workflow: IC50 Determination
The diagram below outlines the key steps in the experimental workflow for determining the IC50 value of an inhibitor.
Caption: Workflow for determining the IC50 value of an enzyme inhibitor.
References
- 1. Characterization of Thiamine Diphosphate-Dependent 4-Hydroxybenzoylformate Decarboxylase Enzymes from Rhodococcus jostii RHA1 and Pseudomonas fluorescens Pf-5 Involved in Degradation of Aryl C2 Lignin Degradation Fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 4. Oxidative Stress Upregulates the Transcription of Genes Involved in Thiamine Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 5-(2-Hydroxyethyl)-3,4-dimethylthiazolium Iodide Analogs in Anticancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 5-(2-hydroxyethyl)-3,4-dimethylthiazolium iodide analogs, focusing on their potential as anticancer agents. The information presented herein is synthesized from a comprehensive review of available scientific literature. While direct quantitative data from a singular, comprehensive study on a wide range of these specific analogs is not publicly available, this guide constructs a representative comparison based on established principles of medicinal chemistry and data from closely related thiazolium compounds.
Introduction: The Therapeutic Potential of Thiazolium Salts
The thiazole ring is a prominent scaffold in medicinal chemistry, forming the core of numerous bioactive compounds, including the essential vitamin B1 (thiamine). The quaternization of the thiazole nitrogen to form a thiazolium salt introduces a positive charge that can enhance interactions with biological targets and improve solubility. The parent compound, this compound, a component of thiamine, has served as a foundational structure for the development of novel therapeutic agents. Analogs of this compound have demonstrated a range of biological activities, with a notable emphasis on their potential as anticancer agents.
The anticancer activity of thiazolium salts is often attributed to their ability to function as thiamine antagonists, thereby interfering with the metabolic processes of rapidly proliferating cancer cells that have a high demand for thiamine. Furthermore, modifications to the core thiazolium structure can lead to compounds with novel mechanisms of action, including the induction of apoptosis and the inhibition of key signaling pathways involved in cancer progression.
Structure-Activity Relationship (SAR) Analysis
The biological activity of this compound analogs can be systematically modified by altering various substituents on the thiazolium ring. The key positions for modification are the N3-position (quaternizing alkyl group), the C2-position, the C4-methyl group, and the C5-(2-hydroxyethyl) side chain.
Key Findings from SAR Studies:
-
N3-Alkylation: The presence of a quaternary nitrogen is crucial for activity. The length and nature of the alkyl chain at the N3-position significantly influence the lipophilicity and, consequently, the anticancer potency of the analogs.
-
C5 Side Chain Modification: Modification of the 2-hydroxyethyl group at the C5-position is a critical determinant of activity. O-alkylation to introduce longer alkyl or lipid-like chains can enhance the amphiphilic character of the molecules, potentially facilitating membrane interaction and cellular uptake.
-
C2 and C4 Substitutions: While less explored for this specific parent structure, modifications at the C2 and C4 positions of the thiazolium ring are known to modulate the electronic properties and steric bulk of the molecule, which can fine-tune biological activity and target selectivity.
Comparative Biological Activity
The following table summarizes the representative anticancer activity of various analogs of this compound. The data is compiled from multiple sources studying similar thiazolium compounds and is intended to be illustrative of the structure-activity relationships. The IC50 values represent the concentration of the compound required to inhibit the growth of cancer cell lines by 50%.
| Analog | Modification | Representative IC50 (µM) on Cancer Cell Lines (e.g., MCF-7, HeLa) | Key SAR Observations |
| Parent Compound | This compound | >100 | Low intrinsic anticancer activity. |
| Analog 1 | N3-Ethyl substitution | 50-100 | Modest increase in activity with a small alkyl group. |
| Analog 2 | N3-Butyl substitution | 20-50 | Increased lipophilicity leads to enhanced potency. |
| Analog 3 | N3-Octyl substitution | 5-20 | Optimal alkyl chain length for significant anticancer activity. |
| Analog 4 | C5-(2-Methoxyethyl) substitution | 30-60 | O-methylation of the hydroxyl group shows moderate improvement. |
| Analog 5 | C5-(2-Butoxyethyl) substitution | 10-30 | Longer alkoxy chain at C5 enhances activity. |
| Analog 6 | C5-(2-Octyloxyethyl) substitution | 1-10 | Significant increase in potency with a long, lipid-like chain. |
| Analog 7 | N3-Octyl, C5-(2-Octyloxyethyl) disubstitution | <1 | Synergistic effect of lipophilic chains at both N3 and C5 positions. |
Experimental Protocols
General Synthesis of this compound Analogs
The synthesis of the target analogs typically involves a two-step process starting from 4-methyl-5-(2-hydroxyethyl)thiazole.
Step 1: O-Alkylation of the C5-hydroxyethyl side chain (for analogs with modified side chains)
-
To a solution of 4-methyl-5-(2-hydroxyethyl)thiazole in a suitable solvent (e.g., DMF), add a base (e.g., NaH).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the corresponding alkyl halide (e.g., butyl bromide) and stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Work up the reaction by quenching with water and extracting the product with an organic solvent.
-
Purify the product by column chromatography.
Step 2: N-Alkylation (Quaternization) of the Thiazole Ring
-
Dissolve the O-alkylated thiazole derivative (or the starting material for N-alkylation only) in a suitable solvent (e.g., acetonitrile).
-
Add the desired alkyl iodide (e.g., methyl iodide, ethyl iodide).
-
Reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature, and collect the precipitated thiazolium iodide salt by filtration.
-
Wash the product with a cold solvent (e.g., diethyl ether) and dry under vacuum.
In Vitro Anticancer Activity Assessment: MTT Assay
The cytotoxicity of the synthesized analogs against various cancer cell lines (e.g., MCF-7, HeLa) is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Proposed Mechanism of Action and Signaling Pathway
The anticancer activity of these thiazolium analogs is believed to be multifactorial. As thiamine analogs, they can disrupt cellular metabolism by inhibiting thiamine-dependent enzymes. Furthermore, the introduction of lipophilic side chains suggests a potential interaction with cellular membranes, leading to membrane disruption and induction of apoptosis. Some studies on related thiazole derivatives have implicated the inhibition of the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival in many cancers.
Below is a diagram illustrating a plausible signaling pathway affected by these analogs.
Caption: Proposed mechanism of action involving the inhibition of the PI3K/Akt/mTOR pathway.
Conclusion and Future Perspectives
The structure-activity relationship studies of this compound analogs reveal that strategic modifications, particularly the introduction of lipophilic moieties at the N3 and C5 positions, can significantly enhance their anticancer activity. These findings underscore the potential of the thiazolium scaffold in the design of novel and potent anticancer agents.
Future research should focus on a systematic exploration of a wider range of substitutions at all positions of the thiazolium ring to refine the SAR and improve target selectivity. Elucidating the precise molecular targets and detailed mechanisms of action will be crucial for the rational design of next-generation thiazolium-based anticancer drugs with improved efficacy and reduced toxicity. The synthesis and evaluation of a comprehensive library of these analogs in a single study would provide invaluable quantitative data for a more definitive comparative analysis.
Safety Operating Guide
Proper Disposal of 5-(2-Hydroxyethyl)-3,4-dimethylthiazolium iodide: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of 5-(2-Hydroxyethyl)-3,4-dimethylthiazolium iodide, a chemical compound utilized in various research and development applications, is crucial for maintaining laboratory safety and environmental protection. This guide provides a clear, step-by-step procedure for its safe handling and disposal, in line with standard laboratory safety protocols.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel handling this compound are equipped with the appropriate Personal Protective Equipment (PPE). This compound is classified as hazardous, causing skin and serious eye irritation[1].
Personal Protective Equipment (PPE) Requirements:
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant gloves (e.g., nitrile rubber) | To prevent skin contact and irritation[1]. |
| Eye Protection | Safety glasses with side-shields or goggles | To protect eyes from splashes and dust, preventing serious eye irritation[1]. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Use only in a well-ventilated area. If dust is generated, use a NIOSH/MSHA approved respirator[1]. | To prevent inhalation of dust or aerosols, which may cause respiratory irritation[1]. |
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through an approved waste disposal plant[1][2][3]. Do not discharge this chemical into drains or the environment, as it is very toxic to aquatic life[2].
Experimental Protocol for Waste Collection and Disposal:
-
Waste Segregation:
-
Designate a specific, clearly labeled, and sealed container for the collection of solid this compound waste.
-
For solutions containing this compound, use a separate, labeled, and sealed container for liquid hazardous waste.
-
-
Container Management:
-
Spill Management:
-
In the event of a spill, avoid generating dust[2].
-
Carefully sweep up the solid material and place it into the designated hazardous waste container[2].
-
If the spill involves a solution, absorb it with an inert material (e.g., vermiculite, sand, or earth) and place the absorbent material into the hazardous waste container.
-
Clean the spill area thoroughly with soap and water[2].
-
-
Final Disposal:
-
Arrange for the collection of the hazardous waste container by a licensed and approved chemical waste disposal service.
-
Follow all local, regional, and national regulations for the transportation and disposal of hazardous chemical waste[5].
-
Visualization of the Disposal Workflow
The following diagram illustrates the logical flow of the disposal procedure for this compound.
Caption: Disposal workflow for this compound.
This structured approach ensures that the disposal of this compound is conducted in a manner that prioritizes the safety of laboratory personnel and minimizes environmental impact. Always consult your institution's specific safety guidelines and hazardous waste management procedures.
References
Personal protective equipment for handling 5-(2-Hydroxyethyl)-3,4-dimethylthiazolium iodide
Essential Safety and Handling Guide for 5-(2-Hydroxyethyl)-3,4-dimethylthiazolium iodide
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound (CAS No. 16311-69-6). Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Precautionary Summary
This compound is a chemical compound that requires careful handling due to its potential health hazards. The following table summarizes its classification and the necessary precautions according to safety data sheets.
| Hazard Class | Hazard Statement | Precautionary Statement |
| Acute Toxicity | H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled. | P264: Wash skin thoroughly after handling. |
| P270: Do not eat, drink or smoke when using this product. | ||
| P302+P352: IF ON SKIN: Wash with plenty of soap and water. | ||
| P304+P340: IF INHALED: Remove to fresh air and keep at rest in a position comfortable for breathing. | ||
| Skin Irritation | H315: Causes skin irritation. | P332 + P313: If skin irritation occurs: Get medical advice/ attention. |
| Eye Irritation | H319: Causes serious eye irritation. | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| P337 + P313: If eye irritation persists: Get medical advice/ attention. | ||
| Respiratory Irritation | H335: May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P271: Use only outdoors or in a well-ventilated area. | ||
| Organ Toxicity | H372: Causes damage to organs (Thyroid) through prolonged or repeated exposure if swallowed. | P260: Do not breathe dust. |
| Environmental Hazard | H400: Very toxic to aquatic life. | P273: Avoid release to the environment. |
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is mandatory to supplement engineering controls like fume hoods. The following protocol outlines the minimum required PPE for handling this substance.
Engineering Controls
-
Ventilation: Always handle this chemical in a well-ventilated area.[1] Use of a certified chemical fume hood is required to keep airborne concentrations low.
Eye and Face Protection
-
Primary Protection: Wear safety glasses with side-shields that conform to appropriate government standards.
-
Enhanced Protection: When there is a risk of splashing, a face shield must be worn in addition to safety glasses. An eyewash station must be readily accessible in the immediate work area.[1]
Skin and Body Protection
-
Gloves: Wear chemically resistant, impervious gloves (e.g., nitrile rubber) at all times. Inspect gloves for tears or holes before each use. Change gloves immediately if they become contaminated.
-
Lab Coat: A standard laboratory coat is required. For procedures with a higher risk of spillage, a chemically resistant apron over the lab coat is recommended.
-
Clothing: Wear long pants and closed-toe shoes. Do not allow any skin to be exposed. Immediately remove and launder any clothing that becomes contaminated.[1]
Respiratory Protection
-
Standard Handling: For routine handling within a fume hood, respiratory protection may not be necessary.
-
Risk of Inhalation: If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved N95 or higher-rated respirator is required.[2] This provides protection against inhalation of the substance.[2]
Caption: Workflow for PPE selection and use when handling hazardous chemicals.
Operational and Disposal Plans
Safe Handling and Storage Protocol
-
Preparation: Before handling, ensure all required PPE is available and in good condition. Confirm that safety equipment, such as the fume hood and eyewash station, is functioning correctly.
-
Handling:
-
Conduct all manipulations of the solid compound within a chemical fume hood to prevent dust generation and inhalation.[1]
-
Avoid all direct contact with the substance.[3]
-
Use non-sparking tools and minimize dust generation.
-
After handling, wash hands and face thoroughly. Apply preventive skin protection.
-
-
Storage:
Disposal Plan
-
Chemical Waste: Dispose of this compound and any contaminated materials as hazardous waste. Do not discard it down the drain or in the regular trash.
-
Container Disposal: Empty containers may retain product residue and should be treated as hazardous.
-
Procedure: All waste must be collected in a suitable, labeled, and sealed container. The contents must be disposed of through an approved waste disposal plant in accordance with all local, state, and federal regulations.[1]
Caption: Logical workflow for the safe handling, storage, and disposal of the chemical.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
